Product packaging for 1,4-Dihydroxy-2,2-dimethylpiperazine(Cat. No.:CAS No. 118176-37-7)

1,4-Dihydroxy-2,2-dimethylpiperazine

Cat. No.: B040361
CAS No.: 118176-37-7
M. Wt: 146.19 g/mol
InChI Key: LZYNOFPEHTXCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Dihydroxy-2,2-dimethylpiperazine is a high-value, sterically hindered piperazine derivative of significant interest in synthetic and medicinal chemistry research. Its primary research application lies in its utility as a versatile bifunctional building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical compounds. The molecule features two hydroxyl groups, which can be selectively functionalized to serve as key linkages, and a rigid, dimethyl-substituted core that introduces specific conformational constraints. This structural motif is highly sought after for constructing chelating agents, ligands for catalysis, and as a core scaffold in drug discovery programs targeting central nervous system (CNS) disorders and other therapeutic areas. The presence of the 2,2-dimethyl group provides enhanced steric hindrance, which can be exploited to control the stereochemistry of resulting compounds and improve metabolic stability. Researchers utilize this compound to develop potential protease inhibitors, receptor antagonists, and as a precursor for generating diverse chemical libraries. Its unique symmetry and functionality make it an ideal candidate for creating symmetric molecules and macrocyclic compounds, offering a pathway to novel chemical space with potential for high-affinity target engagement. This reagent is provided to support innovative research in lead optimization and the exploration of new chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O2 B040361 1,4-Dihydroxy-2,2-dimethylpiperazine CAS No. 118176-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dihydroxy-2,2-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-6(2)5-7(9)3-4-8(6)10/h9-10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYNOFPEHTXCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349800
Record name 1,4-dihydroxy-2,2-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118176-37-7
Record name 1,4-dihydroxy-2,2-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Dihydroxy-2,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, valued for their physicochemical properties and diverse biological activities. The introduction of hydroxyl groups on the nitrogen atoms of the piperazine ring, as in 1,4-dihydroxy-2,2-dimethylpiperazine, is anticipated to modulate its polarity, hydrogen bonding capacity, and metabolic stability, making it an attractive building block for novel therapeutic agents. This guide addresses the current gap in synthetic literature by providing a detailed, albeit theoretical, approach to its preparation.

Proposed Synthetic Pathway

The synthesis of this compound can be logically extrapolated from the synthesis of piperazine-1,4-diol, as detailed by Lesnikov et al. in the New Journal of Chemistry (2022). The proposed pathway involves a two-step process commencing from 2,2-dimethyl-1,4-diazide. The key transformations are:

  • N-Oxidation: The diazide is first converted to an N,N'-dioxy derivative.

  • Reductive Cyclization: The resulting intermediate undergoes an intramolecular reductive cyclization to form the desired this compound.

The overall proposed reaction is depicted below:

Synthesis_Pathway 2,2-dimethyl-1,4-diazide 2,2-Dimethyl-1,4-diazide Intermediate N,N'-dioxy intermediate 2,2-dimethyl-1,4-diazide->Intermediate Oxidation Final_Product This compound Intermediate->Final_Product Reductive Cyclization

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the synthesis of piperazine-1,4-diol and are proposed for the synthesis of this compound.

Synthesis of the N,N'-dioxy intermediate

Materials:

  • 2,2-dimethyl-1,4-diazide

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2,2-dimethyl-1,4-diazide in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (2.2 equivalents) in dichloromethane to the cooled solution over 1 hour.

  • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature, stirring for an additional 12 hours.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N'-dioxy intermediate.

Synthesis of this compound

Materials:

  • Crude N,N'-dioxy intermediate from step 3.1

  • Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

Procedure:

  • Dissolve the crude N,N'-dioxy intermediate in methanol.

  • Add 10% Pd/C catalyst to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound, as obtained from available commercial sources.[1] The reaction yields are projected based on the synthesis of the parent compound.

PropertyValue
CAS Number 118176-37-7[1]
Molecular Formula C₆H₁₄N₂O₂[1]
Molecular Weight 146.19 g/mol [1]
Projected Yield 60-70% (overall)
Appearance White to off-white solid
Purity (commercial) ≥98%[1]

Workflow and Logical Relationships

The experimental workflow for the synthesis of this compound is outlined in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: 2,2-Dimethyl-1,4-diazide Oxidation N-Oxidation (m-CPBA, DCM) Start->Oxidation Workup1 Aqueous Workup Oxidation->Workup1 Intermediate Crude N,N'-dioxy intermediate Workup1->Intermediate Reduction Reductive Cyclization (H₂, Pd/C, MeOH) Intermediate->Reduction Workup2 Filtration & Concentration Reduction->Workup2 Crude_Product Crude Product Workup2->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Analysis Characterization (NMR, MS, etc.) Final_Product->Analysis

Caption: Experimental workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide presents a detailed, albeit theoretical, framework for the synthesis of this compound. By adapting the established protocol for the synthesis of piperazine-1,4-diol, this document provides researchers and drug development professionals with a strong starting point for the practical preparation of this promising heterocyclic building block. Further experimental work is required to optimize the proposed reaction conditions and fully characterize the final product.

References

An In-depth Technical Guide to the Theoretical Characterization of 1,4-Dihydroxy-2,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a theoretical characterization of 1,4-Dihydroxy-2,2-dimethylpiperazine. As of the current date, there is a significant lack of published experimental data for this specific compound in scientific literature and chemical databases. Therefore, the information presented herein, including synthetic protocols, physical properties, and spectroscopic data, is based on established principles of organic chemistry and comparative analysis with structurally related and well-characterized analogs. This document is intended for research and development purposes to guide potential future investigation into this molecule.

Introduction

This compound is a heterocyclic compound featuring a piperazine core structure substituted with two hydroxyl groups on the nitrogen atoms and two methyl groups on one of the carbon atoms. The presence of the N-hydroxy functionalities suggests that this molecule may exhibit unique chemical reactivity and biological properties compared to its N-alkylated or unsubstituted piperazine counterparts. N-hydroxylated heterocyclic compounds are of growing interest in medicinal chemistry due to their potential as bioactive molecules and prodrugs.[1][2] This guide provides a proposed synthesis, predicted physicochemical and spectroscopic characteristics, and a discussion of the potential biological significance of this compound.

Proposed Synthesis

A plausible synthetic route to this compound would involve a two-step process: first, the synthesis of the 2,2-dimethylpiperazine core, followed by the di-N-hydroxylation of the secondary amine functionalities.

Step 1: Synthesis of 2,2-Dimethylpiperazine

The synthesis of the 2,2-dimethylpiperazine precursor can be achieved through several established methods for constructing the piperazine ring. One common approach is the reaction of a suitable diamine with a dihalide or a related cyclization reaction.

Step 2: Di-N-hydroxylation of 2,2-Dimethylpiperazine

The N-hydroxylation of secondary amines can be accomplished using various oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[3] The oxidation of piperazine derivatives with m-CPBA has been shown to yield the corresponding N-oxides.[3] A similar approach is proposed for the di-N-hydroxylation of 2,2-dimethylpiperazine.

Synthetic_Workflow_of_this compound cluster_step1 Step 1: Synthesis of 2,2-Dimethylpiperazine cluster_step2 Step 2: Di-N-hydroxylation Ethylenediamine Ethylenediamine Reaction1 Reductive Amination/ Cyclization Ethylenediamine->Reaction1 2-Bromo-2-methylpropanal 2-Bromo-2-methylpropanal 2-Bromo-2-methylpropanal->Reaction1 2,2-Dimethylpiperazine 2,2-Dimethylpiperazine Reaction1->2,2-Dimethylpiperazine Reaction2 Oxidation 2,2-Dimethylpiperazine->Reaction2 m-CPBA m-CPBA m-CPBA->Reaction2 Target_Compound This compound Reaction2->Target_Compound

A proposed two-step synthetic workflow for this compound.

Hypothetical Experimental Protocols

Protocol 2.1: Synthesis of 2,2-Dimethylpiperazine (Precursor)

This protocol is a standard procedure for piperazine synthesis and would require optimization for this specific derivative.

  • Reaction Setup: To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as methanol, add 2-bromo-2-methylpropanal (2.0 eq) dropwise at 0 °C.

  • Reductive Amination: After the addition is complete, introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in portions.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours to facilitate cyclization.

  • Work-up and Purification: Quench the reaction with an aqueous acid solution. Basify the aqueous layer with NaOH and extract the product with an organic solvent like dichloromethane. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 2,2-dimethylpiperazine.

Protocol 2.2: Synthesis of this compound (Target Compound)

  • Reaction Setup: Dissolve 2,2-dimethylpiperazine (1.0 eq)[4][5][6] in a chlorinated solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Oxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) in the same solvent to the cooled piperazine solution over 1-2 hours. The stoichiometry is adjusted to ensure the di-hydroxylation of both nitrogen atoms.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite to reduce the excess peroxide. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted properties of this compound based on data from its structural analogs: 2,2-dimethylpiperazine[4][5][6] and 1,4-dimethylpiperazine.[7][8][9][10]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison Analog
Molecular Formula C₆H₁₄N₂O₂Based on structure
Molecular Weight 146.19 g/mol Calculated from formula
Appearance Colorless to pale yellow solidN-oxides are often solids[11]
Melting Point > 100 °CIncreased polarity and H-bonding
Boiling Point > 200 °C (with decomposition)High polarity and H-bonding
Solubility Soluble in water and polar organic solventsIntroduction of polar N-OH groups
pKa ~ 6-7N-hydroxylation reduces basicity

Table 2: Predicted Spectroscopic Data

TechniquePredicted Spectral FeaturesRationale/Comparison Analog
¹H NMR δ (ppm): ~1.2 (s, 6H, 2xCH₃), ~2.8-3.2 (m, 4H, ring CH₂), ~3.4-3.8 (m, 2H, ring CH₂), ~8-9 (br s, 2H, 2xN-OH)Signals for methyl and piperazine ring protons. N-OH protons are expected to be broad and downfield. Chemical shifts are estimations based on piperazine derivatives.[10]
¹³C NMR δ (ppm): ~25 (2xCH₃), ~50-60 (ring CH₂), ~70-80 (C(CH₃)₂)Chemical shifts are estimations based on known piperazine derivatives.[8]
FT-IR ν (cm⁻¹): ~3200-3400 (br, O-H stretch), ~2800-3000 (C-H stretch), ~1000-1100 (N-O stretch)Characteristic broad O-H stretch for the hydroxyl groups and a prominent N-O stretch.[12][13][14][15]
Mass Spec. (ESI+) m/z: 147.11 [M+H]⁺, 169.09 [M+Na]⁺Expected molecular ion peaks. Fragmentation may involve loss of hydroxyl groups or ring cleavage.[16][17]

Potential Biological Activity and Applications

While there is no specific biological data for this compound, the introduction of N-hydroxy groups into heterocyclic scaffolds can lead to a range of biological activities.[1][2]

  • Antioxidant Properties: Some N-hydroxypiperidines have demonstrated antioxidant effects, which could be relevant for conditions involving oxidative stress.[2]

  • CNS Activity: The piperazine core is a common scaffold in centrally acting drugs. N-hydroxylated derivatives could potentially exhibit novel neuropharmacological properties.[2]

  • Prodrug Potential: N-oxides and N-hydroxy compounds can act as prodrugs, being reduced in vivo to the corresponding parent amine.[11][18] This could be a strategy to improve the pharmacokinetic profile of a bioactive piperazine derivative.

  • Enzyme Inhibition: The ability of N-hydroxy groups to chelate metal ions could make these compounds candidates for metalloenzyme inhibitors.

It is important to note that N-hydroxylation is also a common metabolic pathway for secondary and tertiary amines, sometimes leading to the formation of reactive metabolites.[19][20][21][22][23] Therefore, any investigation into the biological activity of this compound should also include a thorough toxicological evaluation.

Conclusion

This compound represents an uncharacterized molecule with potential for novel chemical and biological properties due to its N-hydroxylated piperazine structure. This technical guide provides a theoretical framework for its synthesis and characterization based on known chemical principles and data from analogous compounds. The proposed synthetic route via oxidation of 2,2-dimethylpiperazine is a viable starting point for its preparation. The predicted spectroscopic data offers a basis for its identification and structural confirmation. Further experimental investigation is warranted to validate these theoretical predictions and to explore the potential applications of this compound in medicinal chemistry and other scientific fields.

References

An In-depth Technical Guide to 1,4-Dihydroxy-2,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides available information on 1,4-Dihydroxy-2,2-dimethylpiperazine, a substituted piperazine derivative. The primary identifier for this chemical entity, its CAS number, is provided. Due to the limited availability of public-domain research, this document highlights the current knowledge gap regarding its experimental data, biological activity, and associated signaling pathways.

Chemical Identification

The Chemical Abstracts Service (CAS) registry number is a unique numerical identifier assigned to every chemical substance. For this compound, this identifier is:

Compound NameCAS Number
This compound118176-37-7[1]

Structural Information

Molecular Formula: C₆H₁₄N₂O₂

Molecular Structure:

Caption: 2D representation of this compound.

Experimental Data and Protocols

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental protocols or quantitative data for this compound. While research exists on various other piperazine derivatives, including their synthesis and biological activities, this information is not directly transferable to the title compound.[2][3][4][5][6][7][8][9][10][11]

The synthesis of related piperazine structures, such as diketopiperazines, often involves the condensation of amino acids.[2][4][9][11] For instance, the synthesis of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate involved neutralizing fresh diphosphoric acid solution with trans-2,5-dimethylpiperazine base.[5] However, no specific synthetic routes for this compound were found.

Biological Activity and Signaling Pathways

There is currently no available information in the searched scientific literature regarding the biological activity or mechanism of action of this compound. Piperazine and its derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor properties.[6][7] For example, certain piperazine-2,5-diones have shown potential as anticancer agents.[7] However, without specific studies on the dihydroxy-dimethyl variant, its pharmacological profile remains unknown.

Due to the absence of experimental data on its biological effects, no signaling pathways involving this compound can be described or visualized.

Future Research Directions

The lack of available data for this compound presents an opportunity for novel research. Future studies could focus on:

  • Synthesis: Developing and optimizing a synthetic route for the compound.

  • Characterization: Full analytical characterization of the molecule using techniques such as NMR, mass spectrometry, and X-ray crystallography.

  • Biological Screening: Evaluating the compound's activity against a range of biological targets, including cancer cell lines, bacteria, and fungi.

  • Mechanism of Action Studies: If biological activity is observed, elucidating the underlying signaling pathways and molecular targets.

Conclusion

While the CAS number for this compound has been identified as 118176-37-7, there is a significant void in the scientific literature regarding its synthesis, experimental data, and biological function. This guide serves to highlight this knowledge gap and encourage further investigation into this potentially novel chemical entity. Researchers in drug discovery and medicinal chemistry may find the exploration of this compound to be a worthwhile endeavor.

References

Spectroscopic and Synthetic Profile of 1,4-Bis(2-hydroxyethyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Spectroscopic and synthetic data for the requested compound, 1,4-dihydroxy-2,2-dimethylpiperazine, were not available in the public domain at the time of this report. This document provides a comprehensive technical guide for a structurally related analogue, 1,4-Bis(2-hydroxyethyl)piperazine , CAS Number 122-96-3. This information is intended for researchers, scientists, and drug development professionals.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,4-Bis(2-hydroxyethyl)piperazine.

Table 1: NMR Spectroscopic Data
Nucleus Solvent Chemical Shift (δ) ppm Multiplicity Assignment
¹H NMRD₂O3.726Triplet-CH₂-OH
2.59Triplet-N-CH₂-
2.58SingletPiperazine ring protons
¹³C NMRNot explicitly found in searched literature.--Expected signals for -CH₂-OH, -N-CH₂-, and piperazine ring carbons.
Table 2: Mass Spectrometry Data
Technique Ionization Mode Key m/z values Interpretation
Electron Ionization (EI)Positive174.24[M]⁺ (Molecular Ion)
143[M - CH₂OH]⁺
102[M - 2(CH₂OH)]⁺
99Further fragmentation
56Piperazine ring fragment
Table 3: Infrared (IR) Spectroscopy Data
Technique Sample Phase Wavenumber (cm⁻¹) Vibrational Mode
FTIRKBr Pellet3400-3200 (broad)O-H stretch (hydroxyl)
2950-2800C-H stretch (aliphatic)
1450C-H bend (aliphatic)
1050C-O stretch (primary alcohol)
1000C-N stretch (tertiary amine)

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of 1,4-Bis(2-hydroxyethyl)piperazine.

Synthesis of 1,4-Bis(2-hydroxyethyl)piperazine[1][2]

Objective: To synthesize 1,4-Bis(2-hydroxyethyl)piperazine from piperazine and ethylene oxide.

Materials:

  • Piperazine

  • Ethylene oxide

  • Methanol

  • Water

  • Catalyst (e.g., a basic catalyst)

  • Round-bottom flask

  • Condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Dissolve piperazine in a suitable solvent such as methanol or water in a round-bottom flask equipped with a stirrer and a condenser.

  • With vigorous stirring, slowly add ethylene oxide to the reaction mixture. The reaction is exothermic and the temperature should be controlled.

  • After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the reaction.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure 1,4-Bis(2-hydroxyethyl)piperazine as a white crystalline solid.

Spectroscopic Characterization

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using proton decoupling. A larger number of scans will be required compared to the ¹H NMR spectrum.

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and major fragment ions.

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet): Mix a small amount of the crystalline sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of 1,4-Bis(2-hydroxyethyl)piperazine.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants Piperazine + Ethylene Oxide Reaction Alkoxylation Reaction Reactants->Reaction Purification Recrystallization Reaction->Purification Product Pure 1,4-Bis(2-hydroxyethyl)piperazine Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry (EI) Product->MS IR IR Spectroscopy (FTIR) Product->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the synthesis and spectroscopic analysis of 1,4-Bis(2-hydroxyethyl)piperazine.

Characterization of 1,4-Dihydroxy-2,2-dimethylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the physical and biological properties of 1,4-Dihydroxy-2,2-dimethylpiperazine is limited. This guide provides a framework for the characterization of this molecule, including generalized experimental protocols and comparative data from the closely related compound, 1,4-dimethylpiperazine.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As a derivative of piperazine, a common scaffold in drug development, its unique substitution pattern, featuring hydroxyl groups at the 1 and 4 positions and gem-dimethyl groups at the 2-position, suggests intriguing stereochemical and electronic properties. These features may influence its biological activity, solubility, and other physicochemical characteristics. This document outlines the fundamental physical properties to be determined for this compound and provides standardized protocols for their measurement, offering a foundational guide for researchers.

Comparative Physicochemical Properties

To provide a contextual reference, the following table summarizes the known physical properties of the related compound, 1,4-dimethylpiperazine. It is crucial to note that these values are for a different molecule and should be used for comparative purposes only.

PropertyValue (for 1,4-dimethylpiperazine)
Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol [1][2]
Boiling Point 131-133 °C[1][3]
Density 0.844 g/mL at 25 °C[1]
Refractive Index n20/D 1.4463[1]
Flash Point 21 °C[3]
pKa1 ~8.4
pKa2 ~3.8
Solubility Miscible in water

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of key physical properties of this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a fundamental indicator of purity.

Methodology:

  • Sample Preparation: A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

  • Data Analysis: A sharp melting point range (typically < 1 °C) is indicative of a pure compound.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

  • Apparatus: A distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a heating mantle is assembled.

  • Procedure:

    • A sample of this compound is placed in the round-bottom flask along with boiling chips.

    • The liquid is heated gently.

    • The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded.

  • Data Analysis: The observed boiling point can be corrected to standard pressure if necessary.

Determination of Aqueous Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. Both kinetic and thermodynamic solubility are important parameters in drug discovery.[4][5]

Methodology (Shake-Flask Method for Thermodynamic Solubility):

  • Preparation: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4).[6]

  • Equilibration: The resulting suspension is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • Separation: The undissolved solid is removed by centrifugation and/or filtration through a low-binding filter.[6]

  • Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[6]

  • Data Analysis: The solubility is expressed in units such as mg/mL or µM.

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a basic compound like a piperazine derivative, the pKa of its conjugate acid is determined.

Methodology (Potentiometric Titration):

  • Sample Preparation: A known concentration of this compound is dissolved in water or a co-solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point. For a diamine like a piperazine derivative, two pKa values may be determined.

Workflow for Compound Characterization

The following diagram illustrates a general workflow for the physical and biological characterization of a novel compound such as this compound.

G cluster_0 Physicochemical Characterization cluster_1 Biological Evaluation A Synthesis & Purification B Structural Elucidation (NMR, MS, X-ray) A->B C Purity Assessment (HPLC, Elemental Analysis) B->C D Physical Property Determination (Melting Point, Boiling Point) C->D E Solubility Profiling (Aqueous & Organic) D->E F pKa Determination E->F G In Vitro Screening (Target Binding, Enzyme Assays) F->G H Cell-Based Assays (Cytotoxicity, Functional Assays) G->H I ADME Profiling (Permeability, Metabolic Stability) H->I J In Vivo Studies (Pharmacokinetics, Efficacy Models) I->J

General workflow for novel compound characterization.

Conclusion

The comprehensive characterization of this compound requires a systematic approach to determine its fundamental physical and biological properties. While specific data for this compound is not yet widely reported, the standardized protocols outlined in this guide provide a robust framework for its evaluation. The data generated from these experiments will be invaluable for assessing its potential in drug discovery and other scientific applications, enabling meaningful structure-activity relationship studies and guiding further development.

References

An In-depth Technical Guide to 1,4-Dihydroxy-2,2-dimethylpiperazine: Synthesis, Properties, and Applications in Radical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dihydroxy-2,2-dimethylpiperazine is a heterocyclic organic compound with a piperazine core structure. Its key features include hydroxyl groups attached to both nitrogen atoms and two methyl groups at the C2 position. While not extensively studied as a standalone bioactive molecule, it serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its primary application as a precursor in the formation of spin trapping agents.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These are based on its chemical structure and available data from chemical databases.

PropertyValueSource
CAS Number 118176-37-7ChemicalBook
Molecular Formula C₆H₁₄N₂O₂Calculated
Molecular Weight 146.19 g/mol Calculated
Canonical SMILES CC1(CN(C(N1O)C)O)CInferred
IUPAC Name 2,2-dimethylpiperazine-1,4-diolInferred
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in polar organic solventsInferred

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 1-amino-2-methylpropan-2-ol, involving a cyclization reaction to form the piperazine ring, followed by N-hydroxylation.

G cluster_0 Proposed Synthesis of this compound A 1-Amino-2-methylpropan-2-ol C 2,2-Dimethylpiperazine A->C Cyclization B 1,2-Dibromoethane B->C E This compound C->E N-Hydroxylation D Hydrogen Peroxide (H2O2) D->E

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,2-Dimethylpiperazine

  • To a solution of 1-amino-2-methylpropan-2-ol (2.0 equivalents) in a suitable high-boiling point solvent such as dimethylformamide (DMF), add 1,2-dibromoethane (1.0 equivalent) dropwise at room temperature with vigorous stirring.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 equivalents), to the reaction mixture to scavenge the HBr generated during the reaction.

  • Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,2-dimethylpiperazine.

Step 2: N-Hydroxylation to form this compound

  • Dissolve the synthesized 2,2-dimethylpiperazine (1.0 equivalent) in a suitable solvent such as methanol or water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of 30% aqueous hydrogen peroxide (H₂O₂) (2.5-3.0 equivalents) to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Upon completion, carefully quench any remaining hydrogen peroxide by the slow addition of a reducing agent, such as a saturated aqueous solution of sodium sulfite, until a negative test with peroxide indicator strips is obtained.

  • Extract the product from the aqueous mixture using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Potential Applications

The primary documented application of this compound is as a precursor in the synthesis of heterocyclic compounds with specific functionalities.

Precursor to Spin Trapping Agents

This compound can be oxidized to form 2,3-dihydropyrazine 1,4-dioxide derivatives. These derivatives are effective spin traps, which are crucial tools in the study of radical chemistry in both biological and material science contexts. Spin traps react with short-lived, highly reactive radical species to form more stable radical adducts that can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy.

The oxidation of this compound is a key step in accessing these valuable research tools.[1]

G cluster_0 Application in Spin Trap Synthesis A This compound C 2,3-Dihydropyrazine 1,4-dioxide derivative A->C Oxidation B Oxidizing Agent (e.g., PbO2, MnO2) B->C E Stable Radical Adduct (Detectable by EPR) C->E Spin Trapping D Short-lived Radical (e.g., •OH, •CH3) D->E

Caption: Oxidation of this compound to a spin trap precursor.

Potential in Drug Discovery

The piperazine moiety is a well-known scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of hydroxyl groups on the nitrogen atoms can modulate the physicochemical properties of the molecule, such as its polarity, hydrogen bonding capacity, and metabolic stability. While there is no direct evidence of the biological activity of this compound itself, its derivatives could be explored for various therapeutic applications. The N-hydroxy functionality can also act as a handle for further chemical modifications, allowing for the generation of diverse compound libraries for screening.

Conclusion

This compound is a specialized chemical intermediate with a confirmed role in the synthesis of spin trapping agents. While its own biological activities remain unexplored, its structural features suggest potential for the development of novel derivatives for applications in medicinal chemistry and materials science. Further research into the synthesis and reactivity of this compound could open up new avenues for the creation of functional molecules. The proposed synthetic protocol in this guide offers a starting point for researchers interested in exploring the chemistry of this and related N-hydroxylated piperazines.

References

The Ascendance of Dihydroxy Piperazine Derivatives: A Journey from Serendipitous Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The piperazine scaffold, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, has long been a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to be readily modified at two distinct positions, have made it a privileged structure in the design of a multitude of therapeutic agents. While the initial foray of piperazine into the pharmaceutical realm was as an anthelmintic agent, its derivatives have since permeated a vast array of therapeutic areas, from central nervous system disorders to oncology. This technical guide delves into the discovery and historical evolution of a specific, yet increasingly significant, class of these compounds: dihydroxy piperazine derivatives. We will explore their synthesis, pharmacological activities, and the intricate signaling pathways they modulate, providing a comprehensive resource for scientists engaged in drug discovery and development.

A Historical Trajectory: From Worms to Well-being

The story of piperazine in medicine begins not with a targeted design but with a serendipitous observation. In the early 20th century, piperazine was first recognized for its ability to dissolve uric acid, though its clinical efficacy for this purpose was limited.[1] A significant breakthrough occurred in the mid-20th century when piperazine was discovered to be a potent anthelmintic agent, particularly effective against roundworm and pinworm infections.[2][3][4][5] This discovery, around 1950, marked the first major therapeutic application of the piperazine core and solidified its place in the pharmacopeia.[3][4] The mechanism of its anthelmintic action involves the paralysis of parasites by acting as a GABA receptor agonist, leading to their expulsion from the host.[2][6]

The versatility of the piperazine ring, allowing for substitutions at its nitrogen atoms, spurred further research and development. This led to a vast expansion of its therapeutic applications, with derivatives being developed as antipsychotics, antidepressants, anxiolytics, and antihistamines, among others.[7] The introduction of hydroxyl groups to create dihydroxy piperazine derivatives represents a more recent and sophisticated chapter in this ongoing narrative. This functionalization allows for enhanced hydrogen bonding capabilities, altered solubility, and the potential for more specific interactions with biological targets, opening up new avenues for therapeutic intervention. While a precise timeline for the initial synthesis of simple dihydroxy piperazines is not well-documented in seminal, historical literature, their emergence is intrinsically linked to the broader evolution of piperazine chemistry and the continuous search for novel pharmacophores with improved drug-like properties.

Synthetic Strategies and Methodologies

The synthesis of dihydroxy piperazine derivatives can be achieved through various chemical routes, often tailored to the specific nature and position of the hydroxyl groups and other substituents on the piperazine core.

General Synthesis of a Dihydroxy Piperazine-Substituted Naphthoquinone

One notable example is the synthesis of 2-chloro-3-(4-(3,4-dichlorophenyl)piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione, a potential PARP-1 inhibitor. The general procedure for this class of compounds involves the reaction of a dichlorinated dihydroxy naphthoquinone with a substituted piperazine.

Experimental Protocol:

  • Starting Materials: 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone and 1-(3,4-dichlorophenyl)piperazine.

  • Reaction: The synthesis is typically carried out by reacting the starting materials in a suitable solvent.

  • Purification: The resulting product is then purified to yield the final compound.[8]

The synthesis of a related compound, 2-chloro-5,8-dihydroxy-3-thiomorpholinonaphthalene-1,4-dione, follows a similar principle, reacting 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone with thiomorpholine.[8]

Synthesis of Dihydroxyethyl Piperazine

Another important derivative is dihydroxyethyl piperazine. One synthetic method involves the acid-catalyzed conversion of N-(2-hydroxyethyl) oxazolidinone.[9]

Experimental Protocol:

  • Starting Material: N-(2-hydroxyethyl) oxazolidinone.

  • Catalyst: An acid catalyst, such as a Lewis acid (e.g., triflate compounds) or a Brønsted acid (e.g., para-toluene sulfonic acid), is employed.[9]

  • Reaction: The N-(2-hydroxyethyl) oxazolidinone undergoes a catalytic coupling and subsequent dehydration to form the dihydroxyethyl piperazine ring.[9]

Pharmacological Activities and Mechanisms of Action

Dihydroxy piperazine derivatives have demonstrated a wide range of pharmacological activities, targeting key proteins involved in disease pathogenesis. Two prominent areas of investigation are their roles as PARP-1 inhibitors and 5-HT1A receptor modulators.

PARP-1 Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.[10][11][12] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[13]

Certain dihydroxy piperazine derivatives, specifically those with a 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone scaffold, have been identified as potential PARP-1 inhibitors.[8][13] Molecular docking studies have revealed that these compounds can bind to the catalytic domain of PARP-1, interacting with key amino acid residues.[13][14][15]

dot

PARP1_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) chain PARP1->PAR synthesizes Dihydroxy_Piperazine Dihydroxy Piperazine Derivative Dihydroxy_Piperazine->PARP1 inhibits NAD NAD+ NAD->PARP1 Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair Apoptosis Cell Death (Apoptosis) HT1A_Signaling Dihydroxy_Piperazine Dihydroxy Piperazine Derivative (Agonist) HT1A_Receptor 5-HT1A Receptor Dihydroxy_Piperazine->HT1A_Receptor activates G_Protein Gi/o Protein HT1A_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits ATP ATP cAMP cAMP ATP->cAMP converted by Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Neuronal Inhibition (Therapeutic Effect) PKA->Cellular_Response leads to

References

Theoretical and Computational Investigations of 1,4-Dihydroxy-2,2-dimethylpiperazine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the theoretical and computational methodologies applicable to the study of 1,4-Dihydroxy-2,2-dimethylpiperazine. While direct experimental and theoretical data for this specific molecule are not extensively available in current literature, this paper constructs a robust framework for its investigation based on established protocols for similar heterocyclic compounds. The guide details quantum chemical calculations, spectroscopic analysis, and molecular docking simulations. It is intended to serve as a foundational resource for researchers undertaking novel studies of this and related molecules in the field of medicinal chemistry and drug development.

Introduction

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The hypothetical molecule, this compound, presents a unique scaffold with hydroxyl and gem-dimethyl substitutions, suggesting potential applications as a novel enzyme inhibitor or a versatile chemical building block. The hydroxyl groups offer sites for hydrogen bonding, crucial for molecular recognition, while the dimethyl groups provide steric bulk and conformational rigidity.

Theoretical studies are paramount in predicting the molecule's physicochemical properties, conformational landscape, and potential biological activity before undertaking costly and time-consuming synthesis and in vitro testing.[1] This guide outlines the key computational and experimental protocols required for a thorough investigation.

Molecular Structure and Properties

The initial step in any theoretical study is the determination of the molecule's optimized three-dimensional structure. This is typically achieved through geometry optimization calculations using Density Functional Theory (DFT).[2] The piperazine ring is expected to adopt a stable chair conformation. Based on crystallographic data of related piperazine derivatives, plausible geometric parameters for this compound have been estimated.

Table 1: Predicted Geometric Parameters for this compound (Chair Conformation)

Note: The following data are illustrative and derived from computational models of similar structures. Experimental validation is required.

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C2-N11.47
C3-N41.47
C2-C(CH3)a1.53
C2-C(CH3)b1.53
C5-C61.52
N1-O11.45
N4-O41.45
Bond Angles (°)
C6-N1-C2110.5
C3-N4-C5110.5
N1-C2-C3111.0
N4-C3-C2111.0
C(CH3)a-C2-C(CH3)b109.5
Dihedral Angles (°)
C6-N1-C2-C3-55.0
N1-C2-C3-N453.0

Experimental and Computational Protocols

A combined experimental and computational approach is essential for a comprehensive understanding of the molecule.

A plausible synthetic route could involve the cyclization of a suitably substituted diamine precursor, followed by N-hydroxylation.

  • Precursor Synthesis: Reaction of 2,2-dimethyl-1,3-propanediamine with a suitable diepoxide or dihalide to form the 2,2-dimethylpiperazine ring.

  • N-Hydroxylation: Oxidation of the tertiary amine groups of the piperazine ring using an oxidizing agent such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA) to yield the final 1,4-dihydroxy product.

  • Purification: The crude product would be purified using column chromatography on silica gel, followed by recrystallization to obtain analytically pure crystals suitable for X-ray diffraction and spectroscopic analysis.

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and properties of molecules.[1][2]

  • Software: All calculations can be performed using computational chemistry packages like Gaussian, ORCA, or PySCF.[3][4]

  • Geometry Optimization: The initial molecular structure is optimized using a functional such as B3LYP, which provides a good balance of accuracy and computational cost, combined with a Pople-style basis set like 6-31G(d).[3] This step finds the lowest energy conformation of the molecule.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.[5]

  • Electronic Properties: Higher-level single-point energy calculations can be performed on the optimized geometry using larger basis sets (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties, such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and dipole moments.[2]

  • NMR Simulation: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts, providing a direct comparison with experimental data.[6]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a suitable deuterated solvent (e.g., DMSO-d₆). The experimental chemical shifts and coupling constants are then compared with the computationally predicted values to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded using an FT-IR spectrometer. The experimental vibrational frequencies (e.g., O-H stretch, N-O stretch, C-H stretch) are compared with the scaled frequencies obtained from DFT calculations to aid in peak assignment.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[7][8]

  • Target and Ligand Preparation:

    • Protein: A 3D structure of a target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and partial charges are assigned using software like AutoDock Tools.[7][9]

    • Ligand: The optimized 3D structure of this compound from DFT calculations is used. Torsional degrees of freedom are defined.

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.[8][9]

  • Docking Simulation: Docking is performed using software like AutoDock Vina.[10] The program will generate multiple binding poses of the ligand within the protein's active site and score them based on a calculated binding affinity (kcal/mol).

  • Analysis: The resulting poses are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues.[7]

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the logical workflows described in this guide.

Molecular_Structure This compound N1 N1 C2 C2 N1->C2 OH1 OH N1->OH1 N4 N4 C5 C5 N4->C5 OH4 OH N4->OH4 C3 C3 C2->C3 Me_a CH3 C2->Me_a Me_b CH3 C2->Me_b C3->N4 C6 C6 C5->C6 C6->N1

Caption: Molecular graph of this compound.

Computational_Workflow cluster_0 Computational Modeling cluster_1 Quantum Mechanics (DFT) cluster_2 Analysis & Prediction start Hypothesize Molecule build Build 3D Structure start->build opt Geometry Optimization (e.g., B3LYP/6-31G(d)) build->opt freq Frequency Calculation opt->freq spe Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) opt->spe dock Molecular Docking opt->dock spectra Compare Spectra (IR, NMR) freq->spectra nmr NMR Simulation (GIAO) spe->nmr props Analyze Properties (HOMO/LUMO, MEP) spe->props nmr->spectra report Report Findings props->report spectra->report dock->report

Caption: General workflow for theoretical analysis of a molecule.

Signaling_Pathway Receptor Receptor Kinase KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TargetP Target Protein KinaseB->TargetP Phosphorylates Response Cellular Response (e.g., Proliferation) TargetP->Response Molecule 1,4-Dihydroxy-2,2- dimethylpiperazine Molecule->KinaseB Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Methodological & Application

Application Notes and Protocols for Piperazine Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific information on the synthesis or applications of 1,4-Dihydroxy-2,2-dimethylpiperazine. The following application notes and protocols are based on structurally related piperazine derivatives and serve as a guide for potential research directions and methodologies. The synthesis and protocols for the target compound are hypothetical and should be approached with appropriate caution and optimization.

Application Notes

Piperazine and its derivatives are a versatile class of heterocyclic compounds with broad applications in organic synthesis and medicinal chemistry. Their utility stems from the presence of two nitrogen atoms within a six-membered ring, which can be functionalized to modulate their chemical and biological properties.

1. As Catalysts and Reagents:

  • Polyurethane Catalysts: Tertiary amine-containing piperazines, such as 1,4-Dimethylpiperazine (DMP), are effective catalysts in the production of polyurethane foams.[1][2] The lone pair of electrons on the nitrogen atoms can activate isocyanates towards reaction with polyols.

  • Bases in Organic Reactions: The basic nature of the piperazine nitrogen atoms makes them useful as non-nucleophilic bases in various organic transformations. The steric hindrance around the nitrogen can be tuned by substitution on the ring.

2. As Building Blocks in Medicinal Chemistry:

  • Scaffolds for Drug Discovery: The piperazine ring is a common scaffold in a wide range of biologically active molecules, exhibiting antifungal, antibacterial, antimalarial, antipsychotic, antidepressant, and antitumor properties.[3]

  • Modulation of Physicochemical Properties: Incorporation of the piperazine moiety into drug candidates can enhance solubility and bioavailability.[1]

  • PROTAC Development: 1,4-Dimethylpiperazine is used as an intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality.[1]

3. In Materials Science:

  • Synthesis of Hybrid Materials: Piperazine derivatives, such as trans-2,5-dimethylpiperazine, have been used in the synthesis of hybrid organic-inorganic materials, for example, by reacting with diphosphoric acid to form layered structures with potential applications in catalysis, adsorption, and ion-exchange.[4]

Hypothetical Applications of this compound:

Based on its structure, this compound could potentially be explored for the following applications:

  • Precursor to Stable Nitroxide Radicals: The N-hydroxy groups could be oxidized to form a stable di-nitroxide radical. The gem-dimethyl groups at the 2-position would provide steric shielding, potentially increasing the radical's stability. Such radicals have applications as catalysts for selective oxidation reactions and as spin labels in biological studies.

  • Hindered Non-Nucleophilic Base: The tertiary amine nature of the nitrogen atoms, combined with the steric bulk of the gem-dimethyl group, could make it a useful non-nucleophilic base in organic synthesis.

  • Ligand in Coordination Chemistry: The two hydroxylamine functionalities could act as bidentate ligands for metal ions, forming stable complexes with potential catalytic activity.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dimethylpiperazine (Established Method)

This protocol is based on the reductive amination of piperazine with formaldehyde.[5]

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions piperazine Piperazine reaction_node + piperazine->reaction_node 1.0 mole formaldehyde Formaldehyde (37%) formaldehyde->reaction_node 1.6 moles ethanol Ethanol ethanol->reaction_node catalyst Ni Catalyst product 1,4-Dimethylpiperazine hydrogen H2 (50 psig) reaction_node->product 91°C, 5 hours

Synthesis of 1,4-Dimethylpiperazine

Materials:

  • Piperazine (86 g, 1.0 mole)

  • 37% Formalin (130 g, 1.6 moles)

  • Ethanol (262 g)

  • Supported Nickel Catalyst (e.g., Harshaw Ni-3266P, 14 g)

  • Hydrogen gas

  • Autoclave

Procedure:

  • In a suitable vessel, dissolve piperazine in ethanol with stirring.

  • Slowly add the 37% formalin solution to the piperazine solution while maintaining the temperature between 30-40°C with cooling.

  • Charge the resulting slurry to an autoclave containing the supported nickel catalyst.

  • Pressurize the autoclave with hydrogen gas to 50 psig.

  • Heat the mixture to 91°C and stir for 5 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The crude product can be analyzed by gas-liquid chromatography (GLC).

Expected Outcome:

  • The crude product mixture, on a water-alcohol free basis, is expected to contain approximately 60.4% 1,4-dimethylpiperazine, 38.2% 1-methylpiperazine, and 0.5% piperazine.[5] Further purification can be achieved by distillation.

Protocol 2: Synthesis of a 1,4-Disubstituted Piperazine-2,5-dione Derivative (Example)

This protocol is adapted from the synthesis of 1-(3,5-dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione.[6]

G reactant1 1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione reaction Stir at room temperature for 12 hours reactant1->reaction reactant2 4-Methoxybenzoyl chloride reactant2->reaction reactant3 Triethylamine reactant3->reaction reactant4 Dichloromethane (DCM) reactant4->reaction workup Workup: 1. Wash with H2O 2. Wash with brine 3. Dry over Na2SO4 4. Concentrate reaction->workup purification Column Chromatography (Silica gel, PE:EA = 2:1) workup->purification product 1-(3,5-Dimethoxyphenyl)-4- (4-methoxybenzoyl)piperazine-2,5-dione purification->product

General workflow for the synthesis of a 1,4-disubstituted piperazine-2,5-dione.

Materials:

  • 1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione (1.0 mmol)

  • 4-Methoxybenzoyl chloride (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Petroleum ether (PE) and Ethyl acetate (EA) for elution

Procedure:

  • Dissolve 1-(3,5-dimethoxyphenyl)piperazine-2,5-dione in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of 4-methoxybenzoyl chloride in anhydrous DCM to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (2:1) as the eluent.

Expected Outcome:

  • The desired product, 1-(3,5-dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione, is obtained as a white solid with an expected yield of around 80%.[6]

Data Presentation

Table 1: Physical and Chemical Properties of 1,4-Dimethylpiperazine

PropertyValueReference
Molecular Formula C6H14N2[7][8]
Molecular Weight 114.19 g/mol [7][8]
Appearance Liquid[2][8]
Boiling Point 131-132 °C at 750 mmHg[2]
Density 0.844 - 0.85 g/cm³ at 20-25 °C[2][8]
Refractive Index n20/D 1.4463[2]
Flash Point 20 - 22 °C[2][8]
pH 11.4 (in H2O)[8]
CAS Number 106-58-1[7][8]

Table 2: Yields of 1,4-Disubstituted Piperazine-2,5-dione Derivatives

Compound IDR1R2Yield (%)Reference
9a 3,5-Dimethoxyphenyl4-Methoxybenzoyl80[6]
9d Phenyl4-Methylbenzoyl89[6]
9f 4-Methoxyphenyl4-Methylbenzoyl87[6]
9s 3,5-Dimethoxyphenyl2-Methoxyacetyl40[6]

References

Application Notes and Protocols for 1-(3-(4-(tert-butyl)phenoxy)propyl)piperazine as a Dual-Target Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and experimental protocols for the use of 1-(3-(4-(tert-butyl)phenoxy)propyl)piperazine as a dual-target ligand for the human histamine H3 receptor (hH3R) and the sigma-1 receptor (σ1R). This piperazine derivative serves as a valuable research tool for investigating the pharmacology of these two important central nervous system targets. The provided protocols for radioligand binding assays are intended to guide researchers in the in vitro characterization of this and similar compounds.

Introduction

Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, found in numerous clinically approved drugs. Their versatile structure allows for modification to achieve desired pharmacological activities, often resulting in favorable pharmacokinetic properties.[1] 1-(3-(4-(tert-butyl)phenoxy)propyl)piperazine is a piperazine derivative that has been identified as a potent ligand for both the histamine H3 receptor (hH3R) and the sigma-1 receptor (σ1R).

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). It acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters, making it a target for cognitive and sleep disorders.[2][3] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in cellular signaling and stress responses. It is a target for various neurological conditions, including neuropathic pain and neurodegenerative diseases.[4][5][6]

The dual activity of 1-(3-(4-(tert-butyl)phenoxy)propyl)piperazine makes it an interesting candidate for studying the interplay between the histaminergic and sigma receptor systems and for the development of novel therapeutics with multi-target engagement.

Quantitative Data

The binding affinities of 1-(3-(4-(tert-butyl)phenoxy)propyl)piperazine for the human histamine H3 receptor and the sigma-1 receptor have been determined through in vitro radioligand binding assays. The data is summarized in the table below.

CompoundTargetKᵢ (nM)RadioligandSource
1-(3-(4-(tert-butyl)phenoxy)propyl)piperazinehH3R16.0[³H]-Nα-methylhistamineSzałata et al., 2021
1-(3-(4-(tert-butyl)phenoxy)propyl)piperazineσ1R51.8[³H]-(+)-pentazocineSzałata et al., 2021

Signaling Pathways

The dual antagonism of hH3R and σ1R by 1-(3-(4-(tert-butyl)phenoxy)propyl)piperazine can modulate multiple downstream signaling pathways. The following diagram illustrates the putative mechanism of action.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / ER Membrane Ligand 1-(3-(4-(tert-butyl)phenoxy)propyl)piperazine hH3R hH3 Receptor (Autoreceptor) Ligand->hH3R Antagonist Sigma1R Sigma-1 Receptor Ligand->Sigma1R Antagonist Gi Gαi/o hH3R->Gi Inhibition of constitutive activity AC Adenylyl Cyclase Gi->AC Inhibition Neurotransmitter_Release ↑ Neurotransmitter (e.g., Histamine, ACh) Gi->Neurotransmitter_Release Inhibition cAMP ↓ cAMP AC->cAMP IP3R IP3 Receptor Sigma1R->IP3R Modulation Cellular_Stress Cellular Stress Response Sigma1R->Cellular_Stress Ca_Signaling Modulation of Ca²⁺ Signaling IP3R->Ca_Signaling experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Synthesis of Piperazine Derivative Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Binding Assays (hH3R, σ1R) Purification->Primary_Screening Selectivity_Screening Selectivity Profiling (Other receptors, e.g., hH1R, hH2R, σ2R) Primary_Screening->Selectivity_Screening Functional_Assays Functional Assays (e.g., cAMP, Ca²⁺ flux) Primary_Screening->Functional_Assays PK_Studies Pharmacokinetic Studies (ADME) Functional_Assays->PK_Studies Efficacy_Models Efficacy Models (e.g., Neuropathic Pain Models) PK_Studies->Efficacy_Models Toxicity_Studies Toxicology Studies PK_Studies->Toxicity_Studies

References

Application Notes and Protocols for the N-oxidation of 2,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-oxidation of 2,2-dimethylpiperazine, a common structural motif in pharmacologically active compounds. The formation of N-oxides is a critical step in drug metabolism studies and can also be a strategic modification in drug design to alter physicochemical properties such as solubility and bioavailability. The following protocol outlines a general and adaptable method for the synthesis of 2,2-dimethylpiperazine-N-oxide using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant.

Introduction

Piperazine and its derivatives are prevalent scaffolds in a wide array of pharmaceuticals, targeting a diverse range of biological endpoints. The nitrogen atoms of the piperazine ring are susceptible to metabolic oxidation, leading to the formation of N-oxides. Understanding the synthesis and properties of these metabolites is crucial in drug development for identifying metabolic pathways and assessing the potential for active or inactive metabolites. 2,2-Dimethylpiperazine presents a symmetrically substituted piperazine, simplifying the potential products of mono-N-oxidation. This protocol provides a robust method for the controlled N-oxidation of this substrate. Common oxidizing agents for such transformations include hydrogen peroxide and peroxy acids.[1][2] This protocol will focus on the use of m-CPBA, a widely used and effective reagent for this purpose.

Experimental Protocols

Materials and Equipment
  • 2,2-dimethylpiperazine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure for N-oxidation of 2,2-dimethylpiperazine
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,2-dimethylpiperazine (1.0 g, 8.76 mmol) in anhydrous dichloromethane (40 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Oxidant: To the cooled solution, add m-CPBA (70-77%, approximately 2.16 g, which corresponds to ~1.2 equivalents of the active oxidant) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol 9:1 with 1% triethylamine). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture again in an ice bath and quench the excess m-CPBA by slowly adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of dichloromethane and methanol (e.g., starting with 100% DCM and gradually increasing to 10% methanol) to isolate the desired 2,2-dimethylpiperazine-N-oxide.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical quantitative data for the N-oxidation of 2,2-dimethylpiperazine.

ParameterValue
Starting Material2,2-dimethylpiperazine
Oxidizing Agentmeta-Chloroperoxybenzoic acid (m-CPBA)
Stoichiometry (Substrate:Oxidant)1 : 1.2
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Typical Yield75 - 85%
Purity (post-purification)>95%

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 2,2-dimethylpiperazine in DCM cool Cool to 0 °C start->cool add_mcpba Add m-CPBA cool->add_mcpba react Stir at 0 °C then Room Temperature add_mcpba->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize (NMR, MS) chromatography->characterize

Caption: Workflow for the N-oxidation of 2,2-dimethylpiperazine.

Proposed Reaction Pathway

reaction_pathway reactant 2,2-Dimethylpiperazine reagent m-CPBA product 2,2-Dimethylpiperazine-N-oxide reactant->product

Caption: Reaction scheme for the N-oxidation of 2,2-dimethylpiperazine.

References

Applications of Dihydroxy Piperazine Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxy piperazine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The presence of the piperazine core, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, imparts favorable physicochemical properties such as improved water solubility and oral bioavailability. The addition of dihydroxy functionalities further enhances the potential for specific interactions with biological targets, making these derivatives promising candidates for the development of novel therapeutics. This document provides an overview of the applications of dihydroxy piperazine derivatives in oncology, neurodegenerative diseases, and inflammatory disorders, complete with experimental protocols and quantitative data to facilitate further research and development in this area.

I. Anticancer Applications: PARP-1 Inhibition

A notable application of dihydroxy piperazine derivatives is in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer therapy. PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Dihydroxy piperazine derivatives based on a 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone scaffold have shown promise as potent and selective PARP-1 inhibitors.[1]

Quantitative Data Summary

The following table summarizes the in silico and in vitro activity of representative 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone piperazine derivatives.

Compound IDStructureDocking Score (kcal/mol) vs. PARP-1MM/GBSA Score (kcal/mol) vs. PARP-1Cytotoxicity IC50 (µg/mL) vs. MCF7Cytotoxicity IC50 (µg/mL) vs. A549Cytotoxicity IC50 (µg/mL) vs. SH-SY5Y
5 2-chloro-3-(4-(3,4-dichlorophenyl)piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione-7.17-52.51>100>10087.4
9 2-chloro-5,8-dihydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)naphthalene-1,4-dione-7.41-43.77>100>100>100
13 2-(4-(4-bromobenzyl)piperazin-1-yl)-3-chloro-5,8-dihydroxynaphthalene-1,4-dione-7.37-62.87>100>100>100

Data sourced from[1]

Experimental Protocols

This protocol describes a general method for the synthesis of piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone derivatives.

Materials:

  • 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone

  • Substituted piperazine

  • Dichloromethane (DCM)

  • Sodium carbonate (Na2CO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (1 equivalent) in DCM.

  • In a separate flask, dissolve the desired substituted piperazine (1 equivalent) in DCM.

  • Prepare a solution of Na2CO3 in DCM.

  • Add the 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone solution to the Na2CO3 solution with stirring.

  • To this mixture, add the substituted piperazine solution and stir the reaction mixture at room temperature for 30-45 minutes.

  • Continue stirring the reaction mixture at room temperature overnight.

  • Filter the reaction mixture to remove any solids.

  • Separate the organic layer and dry it over anhydrous Na2SO4.

  • Filter the solution and concentrate the organic layer under reduced pressure.

  • Purify the final compound using silica gel column chromatography with an appropriate eluent system.

  • Characterize the purified compound using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic potential of the synthesized derivatives.

Materials:

  • Human cancer cell lines (e.g., MCF7, A549, SH-SY5Y)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Antibiotic/antimycotic solution

  • 96-well plates

  • MTT solution (0.5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Triton X-100 (1%) as a positive control

  • Microplate reader

Procedure:

  • Culture the selected cancer cell lines in the appropriate medium supplemented with 10% FBS and 1% antibiotic/antimycotic solution at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight to allow for cell attachment.

  • Prepare different concentrations of the dihydroxy piperazine derivatives in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with 1% DMSO) and a positive control (medium with 1% Triton X-100).

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 3 hours.

  • Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the optical density (OD) at 590 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control group and determine the half-maximal inhibitory concentration (IC50) value.

Signaling Pathway

The primary mechanism of action for these compounds is the inhibition of PARP-1, which leads to the accumulation of DNA single-strand breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), these unrepaired single-strand breaks are converted to toxic double-strand breaks during replication, leading to cell death through a process known as synthetic lethality.

PARP1_Inhibition_Pathway cluster_0 Normal Cell cluster_1 Therapeutic Intervention in BRCA-deficient Cancer Cell DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits Replication DNA Replication Repair Base Excision Repair PARP1->Repair activates Dihydroxy_Piperazine Dihydroxy Piperazine Derivative Dihydroxy_Piperazine->PARP1 inhibits DSB Double-Strand Break Replication->DSB leads to Apoptosis Apoptosis DSB->Apoptosis triggers BRCA_deficient BRCA-deficient Cancer Cell TRPC6_Neuroprotection_Pathway Amyloid_Beta Amyloid-β Toxicity Synaptic_Dysfunction Synaptic Dysfunction Amyloid_Beta->Synaptic_Dysfunction causes Dihydroxy_Piperazine Dihydroxy Piperazine Derivative TRPC6 TRPC6 Channel Dihydroxy_Piperazine->TRPC6 potentiates Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx mediates CaMKII CaMKII Ca_Influx->CaMKII activates CREB CREB CaMKII->CREB phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Neuronal Survival) CREB->Gene_Expression promotes Neuroprotection Neuroprotection Gene_Expression->Neuroprotection leads to Neuroprotection->Synaptic_Dysfunction counteracts NFkB_Inflammation_Pathway cluster_0 Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines induces Inflammation Inflammation Cytokines->Inflammation mediate Dihydroxy_Piperazine Dihydroxy Piperazine Derivative Dihydroxy_Piperazine->IKK may inhibit

References

Application Notes and Protocols: 1,4-Dihydroxy-2,2-dimethylpiperazine as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1,4-dihydroxy-2,2-dimethylpiperazine, a valuable building block for the development of novel compounds in medicinal chemistry and drug discovery. The strategic incorporation of the gem-dimethyl group on the piperazine scaffold offers unique structural and physicochemical properties that can be exploited to enhance the pharmacological profiles of new chemical entities.

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs due to its favorable pharmacokinetic properties. The introduction of a gem-dimethyl group at the C-2 position can confer several advantages, including increased metabolic stability, conformational restriction, and improved lipophilicity. Furthermore, the N-hydroxy functionalities of this compound serve as versatile handles for further synthetic elaboration, allowing for the creation of diverse compound libraries with potential therapeutic applications. The gem-dimethyl moiety is a common feature in many natural products with clinical relevance and its use in drug design has been shown to improve target engagement and potency.

Synthesis of this compound

The synthesis of the target molecule is proposed via a multi-step sequence, commencing with the preparation of the key intermediate, 2,2-dimethylpiperazine.

Protocol 1: Synthesis of 2,2-Dimethylpiperazine

This protocol is adapted from a known industrial process for the preparation of 2,2-dimethylpiperazine, starting from readily available isobutyraldehyde.

Step 1: Synthesis of 2-Chloro-2-methylpropanal

A reactor is charged with sulfuryl chloride at room temperature. Isobutyraldehyde is then added portion-wise while maintaining the temperature between 20-25°C. Following the addition, water is carefully added to the reaction mixture.

Step 2: Synthesis of 6,6-Dimethyl-1,2,3,6-tetrahydropyrazine

The crude 2-chloro-2-methylpropanal from the previous step is reacted with ethylenediamine in an aqueous solution of sodium hydroxide. The reaction is exothermic and the temperature is controlled to below 30°C. The resulting product is then extracted with a suitable organic solvent.

Step 3: Synthesis of 2,2-Dimethylpiperazine

The 6,6-dimethyl-1,2,3,6-tetrahydropyrazine is diluted in an alcohol solvent and subjected to catalytic hydrogenation to yield 2,2-dimethylpiperazine.

Illustrative Data for Protocol 1

StepReactantsReagents/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Isobutyraldehyde, Sulfuryl chlorideWaterToluene20-2528590
22-Chloro-2-methylpropanal, EthylenediamineSodium hydroxideWater/Toluene<3037888
36,6-Dimethyl-1,2,3,6-tetrahydropyrazineHydrogen, Pd/CEthanol50692>98
Protocol 2: N-Hydroxylation of 2,2-Dimethylpiperazine

This protocol is an adaptation of the synthesis of the parent piperazine-1,4-diol.

To a solution of 2,2-dimethylpiperazine in a suitable solvent such as methanol or water, an oxidizing agent is added. A common reagent for this transformation is hydrogen peroxide in the presence of a catalyst like sodium tungstate. The reaction is typically carried out at room temperature and monitored by TLC or LC-MS for completion. The product, this compound, can be isolated by crystallization or chromatography.

Illustrative Data for Protocol 2

ReactantOxidizing AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
2,2-Dimethylpiperazine30% Hydrogen peroxideSodium tungstateMethanol251275>97

Application Notes: Derivatization of this compound

The dihydroxy functionality of the title compound opens up numerous avenues for the synthesis of novel derivatives with potential biological activities.

Application 1: Synthesis of Bis-O-Acyl Derivatives as Potential Prodrugs

The hydroxyl groups can be readily acylated to produce ester derivatives. These derivatives can act as prodrugs, improving the pharmacokinetic profile of a parent drug molecule by increasing its lipophilicity and facilitating its transport across biological membranes. Once in the body, these esters can be hydrolyzed by esterases to release the active N-hydroxy compounds.

Experimental Workflow:

G start This compound reagent Acid Chloride or Anhydride Pyridine start->reagent Reaction product Bis-O-acyl Derivative reagent->product Formation purification Purification (Chromatography) product->purification Isolation

Caption: Workflow for the synthesis of bis-O-acyl derivatives.

Application 2: Synthesis of Bis-O-Alkyl Derivatives as Novel Scaffolds

The hydroxyl groups can also be alkylated using various alkyl halides in the presence of a base. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

Experimental Workflow:

G start This compound reagent Alkyl Halide Base (e.g., NaH) start->reagent Reaction product Bis-O-alkyl Derivative reagent->product Formation purification Purification (Crystallization) product->purification Isolation

Caption: Workflow for the synthesis of bis-O-alkyl derivatives.

Application 3: Utilization in the Synthesis of Novel Heterocyclic Systems

The N,N'-dihydroxy functionality can participate in cycloaddition reactions or be used as a precursor for the formation of other heterocyclic rings, leading to the creation of novel and complex molecular architectures for drug discovery.

Signaling Pathway Hypothesis:

Given the prevalence of piperazine-containing compounds as antagonists for various G-protein coupled receptors (GPCRs), novel derivatives of this compound could be designed to modulate specific signaling pathways. For instance, they could be investigated as antagonists of dopamine or serotonin receptors, which are implicated in a variety of central nervous system disorders.

G ligand Novel Piperazine Derivative receptor GPCR (e.g., Dopamine Receptor) ligand->receptor Antagonism g_protein G-Protein receptor->g_protein Activation Blocked effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical GPCR antagonism by a novel derivative.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel compounds with potential applications in drug discovery. Its synthesis, while multi-step, utilizes readily available starting materials. The dihydroxy functionality provides convenient handles for a wide range of chemical transformations, allowing for the creation of diverse libraries of compounds for biological screening. The strategic inclusion of the gem-dimethyl group is anticipated to confer advantageous pharmacokinetic properties. Further exploration of the chemistry and biological activities of derivatives of this scaffold is warranted and could lead to the discovery of new therapeutic agents.

Experimental setup for reactions involving 1,4-Dihydroxy-2,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or detailed application notes for reactions directly involving 1,4-dihydroxy-2,2-dimethylpiperazine. While information on related piperazine derivatives is available, data specifically concerning the synthesis, characterization, and reaction chemistry of this compound is not sufficiently detailed to construct the requested application notes and protocols.

The CAS Registry Number for this compound is 118176-37-7, which confirms its identity as a known chemical entity. However, detailed experimental procedures, quantitative data from reactions, and its involvement in specific signaling pathways are not described in the currently accessible literature.

General information on the synthesis and reactions of related piperazine compounds, such as 1,4-dimethylpiperazine and various N-substituted piperazine derivatives, is more readily available. These compounds find applications as catalysts, intermediates in the synthesis of pharmaceuticals, and as building blocks for functional materials. For instance, 1,4-dimethylpiperazine is used as a catalyst for polyurethane foams and as an intermediate for cationic surfactants.

Given the absence of specific data for this compound, we are unable to provide the requested detailed experimental protocols, quantitative data tables, and diagrams for signaling pathways or experimental workflows. Further research and publication in the scientific community are required to elucidate the chemical and biological properties of this specific compound.

For researchers interested in the broader class of piperazine derivatives, numerous resources are available that describe their synthesis and applications in detail. These may serve as a starting point for developing novel synthetic routes and exploring potential applications of this compound.

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the Sensitive and Selective Quantification of 1,4-Dihydroxy-2,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a proposed analytical method for the quantitative determination of 1,4-Dihydroxy-2,2-dimethylpiperazine in pharmaceutical preparations. Due to the polar nature of this dihydroxylated piperazine derivative, a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (HPLC-MS/MS) is presented. This approach offers excellent retention for polar analytes, which are often difficult to analyze using traditional reversed-phase chromatography. The use of tandem mass spectrometry provides high sensitivity and selectivity, making it suitable for trace-level quantification and identification. The protocol details sample preparation, chromatographic conditions, and mass spectrometric parameters. Representative method performance characteristics are provided to guide method validation.

Introduction

This compound is a nitrogen-containing heterocyclic compound. As with many piperazine derivatives, it may be of interest as a pharmaceutical intermediate, a metabolite of a parent drug, or a potential impurity in a drug substance. Its two hydroxyl groups make it a highly polar molecule, presenting a challenge for retention and analysis using conventional reversed-phase High-Performance Liquid Chromatography (HPLC).[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for separating polar compounds.[2][3] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes.

This application note describes a sensitive and selective HILIC-HPLC-MS/MS method for the quantification of this compound.

Principle of the Method

The method employs HILIC for the chromatographic separation of the polar analyte, this compound. The separation is achieved on a polar stationary phase where the analyte partitions into a water-enriched layer on the surface of the stationary phase from a mobile phase with a high organic content.[4] Following chromatographic separation, the analyte is detected by a tandem mass spectrometer. The compound is ionized using electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM), which ensures high selectivity and sensitivity for quantification.[5]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade) for stock solutions

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation
  • HPLC system capable of gradient elution

  • HILIC analytical column (e.g., a silica or amide-based column)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of acetonitrile and water (e.g., 90:10 v/v) to create calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.

Sample Preparation (from a hypothetical pharmaceutical formulation)
  • Accurately weigh a portion of the formulation equivalent to 10 mg of the active pharmaceutical ingredient (API).

  • Disperse the sample in 50 mL of a suitable extraction solvent (e.g., a mixture of acetonitrile and water).

  • Sonicate for 15 minutes to ensure complete dissolution/extraction of the analyte.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[6]

Chromatographic and Mass Spectrometric Conditions

Table 1: Proposed HILIC-HPLC-MS/MS Parameters

ParameterRecommended Condition
HPLC System
ColumnHILIC Column (e.g., Silica, 100 x 2.1 mm, 3 µm)
Mobile Phase A10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient95% B to 50% B over 5 minutes, then re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp.400 °C
Gas Flow800 L/hr
MRM TransitionsTo be determined experimentally. A plausible transition would be from the protonated molecule [M+H]⁺ to a characteristic fragment ion. For C6H14N2O2 (MW: 146.19), the [M+H]⁺ would be m/z 147.2. A potential fragment could result from the loss of a hydroxyl group and water, or cleavage of the piperazine ring.

Quantitative Data and Method Validation

As this is a proposed method, the following table summarizes typical performance characteristics that should be evaluated during method validation according to ICH guidelines.[7]

Table 2: Representative Method Validation Parameters

ParameterTypical Acceptance CriteriaRepresentative Value
Linearity (r²) ≥ 0.9950.999
Range -1 - 1000 ng/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.5 ng/mL[8]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.5 ng/mL[9]
Accuracy (% Recovery) 80 - 120% (for trace analysis)98 - 103%
Precision (% RSD) ≤ 15% (for trace analysis)< 5%
Specificity No interference at the retention time of the analytePeak purity > 99%

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing of Sample/ Reference Standard B Dissolution & Dilution A->B C Filtration (0.22 µm) B->C D HILIC-HPLC Separation C->D E ESI Ionization D->E F MS/MS Detection (MRM) E->F G Peak Integration F->G H Quantification using Calibration Curve G->H I Final Report H->I

Caption: Analytical workflow for the quantification of this compound.

Caption: Principle of polar analyte retention in Hydrophilic Interaction Liquid Chromatography (HILIC).

MRM_Principle MS/MS Detection Principle (MRM) IonSource Ion Source (ESI) [M+H]+ Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 147.2) IonSource->Q1 Ion Beam Q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Fragment Ions Detector Detector (Signal) Q3->Detector Product Ion

Caption: Principle of Multiple Reaction Monitoring (MRM) for selective and sensitive detection.

References

Application Notes and Protocols for Piperazine Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A focus on the potential applications of 1,4-Dihydroxy-2,2-dimethylpiperazine through analogy with cyclic hydroxamic acids.

Introduction

While a direct catalytic application for this compound is not extensively documented in scientific literature, its structural similarity to cyclic hydroxamic acids suggests potential avenues for its use in catalysis. Cyclic hydroxamic acids are a class of compounds that have found utility in asymmetric synthesis, particularly in kinetic resolutions. This document provides an overview of the application of cyclic hydroxamic acids in catalysis, which may serve as a guide for exploring the catalytic potential of this compound and its derivatives.

Application Note 1: Acylative Kinetic Resolution of Cyclic Hydroxamic Acids

Chiral cyclic hydroxamic acids are valuable intermediates in organic synthesis and some exhibit significant pharmacological activity.[1][2] Their preparation in enantiomerically enriched form is of considerable interest. One effective method to achieve this is through acylative kinetic resolution.

Principle:

Kinetic resolution is a process used to separate a racemic mixture of chiral molecules. In an acylative kinetic resolution of a racemic cyclic hydroxamic acid, a chiral catalyst is used to selectively acylate one enantiomer at a faster rate than the other. This results in a mixture of one enantiomer in its acylated form and the other enantiomer in its unreacted, hydroxyl form. These can then be separated based on their different chemical properties. The efficiency of this process is determined by the selectivity factor (s), which is a ratio of the reaction rates of the two enantiomers.

Data Presentation:

The following table summarizes the results of an acylative kinetic resolution of various racemic cyclic hydroxamic acids using benzotetramisole (BTM) as an organocatalyst. The reactions were performed with an acylating agent (isobutyric anhydride) to resolve the racemic starting materials.

SubstrateProduct (Acylated)Time (h)Yield (%)Enantiomeric Excess of Unreacted Substrate (ee %)Selectivity Factor (s)
(±)-5-Phenyl-N-hydroxypyrrolidinoneO-isobutyryl-5-phenyl-N-hydroxypyrrolidinone4529520
(±)-5-(4-Chlorophenyl)-N-hydroxypyrrolidinoneO-isobutyryl-5-(4-chlorophenyl)-N-hydroxypyrrolidinone4539825
(±)-5-(4-Bromophenyl)-N-hydroxypyrrolidinoneO-isobutyryl-5-(4-bromophenyl)-N-hydroxypyrrolidinone4549928
(±)-5-(4-Nitrophenyl)-N-hydroxypyrrolidinoneO-isobutyryl-5-(4-nitrophenyl)-N-hydroxypyrrolidinone6519722
(±)-5-(2-Naphthyl)-N-hydroxypyrrolidinoneO-isobutyryl-5-(2-naphthyl)-N-hydroxypyrrolidinone5529621

Table based on data for acylative kinetic resolution promoted by benzotetramisole.[1][3]

Experimental Protocol: General Procedure for Acylative Kinetic Resolution of a Racemic Cyclic Hydroxamic Acid

This protocol is a representative example for the kinetic resolution of racemic cyclic hydroxamic acids.[1]

Materials:

  • Racemic cyclic hydroxamic acid (e.g., (±)-5-Phenyl-N-hydroxypyrrolidinone) (0.17 mmol, 1.0 equiv)

  • Benzotetramisole (BTM) catalyst (10 mol %)

  • Isobutyric anhydride ((i-PrCO)₂O) (0.6 equiv)

  • Anhydrous solvent (e.g., CDCl₃) (0.9 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and cooling bath

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add the racemic cyclic hydroxamic acid (1.0 equiv) and the benzotetramisole catalyst (10 mol %).

  • Add anhydrous sodium sulfate to the vial.

  • Dissolve the solids in the anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (e.g., -10 °C) using a cooling bath.

  • Add the isobutyric anhydride (0.6 equiv) to the stirred solution.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon reaching approximately 50% conversion, quench the reaction by adding a suitable reagent (e.g., methanol).

  • Allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting mixture of acylated product and unreacted starting material using column chromatography on silica gel to separate the two compounds.

  • Determine the enantiomeric excess of the unreacted starting material and the acylated product by chiral HPLC analysis.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis start Start: Flame-dried vial add_reagents Add racemic hydroxamic acid, BTM catalyst, and Na₂SO₄ start->add_reagents add_solvent Add anhydrous solvent add_reagents->add_solvent cool Cool to -10 °C add_solvent->cool add_anhydride Add isobutyric anhydride cool->add_anhydride Initiate reaction monitor Monitor reaction progress (TLC/HPLC) add_anhydride->monitor quench Quench reaction at ~50% conversion monitor->quench warm Warm to room temperature quench->warm concentrate Concentrate under reduced pressure warm->concentrate purify Purify by column chromatography concentrate->purify analyze Analyze enantiomeric excess (Chiral HPLC) purify->analyze end End: Separated enantiomers analyze->end G cluster_path1 Reductive Cyclization of Dioximes cluster_path2 Hydrogen-Borrowing N-Alkylation p1_start Primary Amine + Nitrosoalkenes p1_mid Bis(oximinoalkyl)amine (via Michael Addition) p1_start->p1_mid Sequential Double Michael Addition p1_end Substituted Piperazine p1_mid->p1_end Catalytic Reductive Cyclization p2_start Diol + Diamine p2_end Substituted Piperazine p2_start->p2_end Ru Catalyst

References

Application Notes and Protocols: 1,4-Dihydroxy-2,2-dimethylpiperazine as a Potential Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1,4-Dihydroxy-2,2-dimethylpiperazine is a novel compound with limited currently available data in public literature. The following application notes and protocols are based on the well-established chemistry and pharmacology of related piperazine derivatives and are intended to serve as a scientific guide for its potential synthesis, evaluation, and application as a pharmaceutical intermediate. All experimental procedures are hypothetical and should be adapted and optimized based on laboratory results.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basic nature, make it a valuable building block in drug design.[3] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antipsychotic, antidepressant, antihistaminic, and anti-infective properties.[4][5][6]

This document outlines the potential of a novel derivative, this compound, as a pharmaceutical intermediate. The introduction of hydroxyl groups at the 1 and 4 positions and methyl groups at the 2-position of the piperazine ring could impart unique pharmacological and pharmacokinetic properties. The N-hydroxy moieties can act as hydrogen bond donors and may be involved in metabolic pathways, potentially serving as a prodrug functionality. The gem-dimethyl substitution on the carbon framework can introduce steric hindrance, influencing the conformational flexibility of the ring and potentially enhancing metabolic stability or altering receptor binding affinity.

Physicochemical Properties (Hypothetical)

A summary of the projected physicochemical properties of this compound is presented below. These values are estimated based on the parent piperazine structure and the influence of the introduced functional groups.

PropertyHypothetical ValueRationale/Significance
Molecular FormulaC₆H₁₄N₂O₂
Molecular Weight146.19 g/mol
AppearanceWhite to off-white crystalline solidTypical for piperazine derivatives.[7]
Melting Point120-130 °CHigher than piperazine due to hydrogen bonding from hydroxyl groups.
Boiling Point> 250 °C (decomposes)N-hydroxy compounds can be thermally labile.
SolubilitySoluble in water, methanol, ethanol; sparingly soluble in non-polar organic solventsThe hydroxyl groups are expected to increase aqueous solubility.[8]
pKa₁4.5 - 5.5The electron-withdrawing effect of the N-hydroxy group will decrease the basicity of the nitrogens compared to piperazine.
pKa₂8.5 - 9.5
LogP-0.5 to 0.5The hydroxyl groups are anticipated to decrease the lipophilicity compared to a non-hydroxylated analog.

Potential Pharmaceutical Applications

Based on the known activities of piperazine-containing drugs, this compound could serve as a key intermediate in the synthesis of novel therapeutics targeting a variety of diseases.

  • Oncology: The piperazine nucleus is present in several anticancer agents.[4] The dihydroxy functionality could be a scaffold for further derivatization to interact with specific targets in cancer cells.

  • Central Nervous System (CNS) Disorders: Many antipsychotic and antidepressant drugs incorporate a piperazine moiety.[6][9] The potential for this intermediate to be elaborated into molecules that modulate neurotransmitter receptors is significant.

  • Infectious Diseases: Piperazine derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[4]

  • Inflammatory Diseases: The anti-inflammatory properties of some piperazine-containing compounds suggest potential applications in this therapeutic area.

Experimental Protocols

Hypothetical Synthesis of this compound

This proposed two-step synthesis is based on the cyclization of a diamine precursor followed by N-oxidation.

Step 1: Synthesis of 2,2-Dimethylpiperazine

A plausible route to 2,2-dimethylpiperazine is the cyclization of a suitable precursor. While specific literature for 2,2-dimethylpiperazine is scarce, a general approach can be adapted from syntheses of other C-alkylated piperazines.[10][11]

Materials:

  • 1,2-Diamino-2-methylpropane

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • To a solution of 1,2-diamino-2-methylpropane (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Slowly add 1,2-dibromoethane (1.1 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude 2,2-dimethylpiperazine.

  • Purify the crude product by vacuum distillation or by salt formation (e.g., hydrochloride salt) and recrystallization.

Step 2: N-oxidation to this compound

The N-oxidation of the synthesized 2,2-dimethylpiperazine can be achieved using a suitable oxidizing agent.[12]

Materials:

  • 2,2-Dimethylpiperazine

  • meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve 2,2-dimethylpiperazine (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (2.2 eq) in dichloromethane.

  • Slowly add the m-CPBA solution to the piperazine solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by washing with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Hypothetical In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the potential of this compound as an anticancer intermediate, a standard cytotoxicity assay can be performed on a panel of cancer cell lines.[13][14]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Normal human cell line (e.g., HEK293) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified 5% CO₂ incubator.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]

Visualizations

G cluster_0 Step 1: Synthesis of 2,2-Dimethylpiperazine cluster_1 Step 2: N-Oxidation A 1,2-Diamino-2-methylpropane + 1,2-Dibromoethane B Cyclization Reaction (K2CO3, CH3CN, Reflux) A->B C Crude 2,2-Dimethylpiperazine B->C D Purification (Distillation/Recrystallization) C->D E Pure 2,2-Dimethylpiperazine D->E F 2,2-Dimethylpiperazine E->F G N-Oxidation (m-CPBA, CH2Cl2, 0°C to RT) F->G H Crude this compound G->H I Purification (Column Chromatography) H->I J This compound I->J

Caption: Hypothetical two-step synthesis workflow for this compound.

G A Seed cells in 96-well plate B Add serially diluted This compound A->B C Incubate for 48/72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

G cluster_0 Potential Signaling Pathway Modulation extracellular Extracellular intracellular Intracellular Receptor GPCR / Kinase Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Activates/ Inhibits Piperazine_Derivative Piperazine-based Drug (derived from intermediate) Piperazine_Derivative->Receptor Binds Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA, MAPK) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response

Caption: A generalized signaling pathway potentially modulated by drugs derived from piperazine intermediates.

References

Application Notes and Protocols: Derivatization of 1,4-Dihydroxy-2,2-dimethylpiperazine for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique physicochemical properties, such as high polarity, structural rigidity, and the presence of two nitrogen atoms for substitution, make it an attractive starting point for the synthesis of diverse molecular libraries with a wide range of pharmacological activities.[1][2] These activities include antimicrobial, antifungal, anti-inflammatory, and central nervous system effects.[3][4][5] This document provides detailed protocols for the derivatization of a specific, underexplored piperazine core, 1,4-dihydroxy-2,2-dimethylpiperazine, and its subsequent evaluation in various biological assays. While specific derivatization of this exact molecule is not extensively reported, the following protocols are based on established synthetic methodologies for related piperazine and N-hydroxy compounds.

Proposed Derivatization Strategy

The hydroxyl groups on the nitrogen atoms of this compound offer unique opportunities for derivatization, distinct from the more common secondary amine piperazines. A primary strategy involves the acylation of these hydroxylamines to form stable N-acyloxy derivatives. This approach allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

G cluster_synthesis Synthetic Workflow Start This compound AcylChloride Acyl Chloride (R-COCl) or Anhydride ((R-CO)2O) Reaction Acylation Reaction (Pyridine, DCM, 0°C to rt) Purification Work-up and Purification (Column Chromatography) Product 1,4-Diacyloxy-2,2-dimethylpiperazine Derivatives

Experimental Protocols

Protocol 1: Synthesis of 1,4-Diacyloxy-2,2-dimethylpiperazine Derivatives

This protocol details the general procedure for the acylation of this compound with various acyl chlorides.

Materials:

  • This compound

  • Acyl chlorides (e.g., benzoyl chloride, acetyl chloride, cinnamoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add anhydrous pyridine (2.5 eq) to the solution.

  • Slowly add the desired acyl chloride (2.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to yield the pure 1,4-diacyloxy-2,2-dimethylpiperazine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is designed to evaluate the cytotoxic effects of the synthesized derivatives against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized piperazine derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compounds and the positive control in the growth medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Synthesized piperazine derivatives dissolved in DMSO

  • 96-well microplates

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the test compounds and positive controls in the appropriate broth in a 96-well plate.

  • Add the standardized inoculum to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

Table 1: Exemplary Anticancer Activity (IC50) of Synthesized Derivatives

Compound IDR-Group (Acyl)HeLa (µM)MCF-7 (µM)A549 (µM)
PD-01 Phenyl15.222.530.1
PD-02 4-Chlorophenyl8.712.115.8
PD-03 2-Naphthyl5.49.811.2
PD-04 Cinnamyl11.318.425.6
Doxorubicin -0.81.11.5

Data are for illustrative purposes only.

Table 2: Exemplary Antimicrobial Activity (MIC) of Synthesized Derivatives

Compound IDR-Group (Acyl)S. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
PD-01 Phenyl3264128
PD-02 4-Chlorophenyl163264
PD-03 2-Naphthyl81632
PD-04 Cinnamyl166464
Ciprofloxacin -10.5N/A
Fluconazole -N/AN/A2

Data are for illustrative purposes only.

Hypothetical Signaling Pathway Involvement

Based on the observed cytotoxic activity of many piperazine-containing compounds, a plausible mechanism of action could involve the induction of apoptosis through the intrinsic mitochondrial pathway.

G cluster_pathway Hypothetical Apoptotic Pathway Compound Piperazine Derivative (e.g., PD-03) ROS Increased ROS Mitochondria Mitochondrial Stress CytochromeC Cytochrome C Release Caspase9 Caspase-9 Activation Caspase3 Caspase-3 Activation Apoptosis Apoptosis

Conclusion

The this compound core presents a novel and intriguing scaffold for the development of new bioactive molecules. The synthetic and screening protocols outlined in this document provide a comprehensive framework for researchers to synthesize and evaluate a library of derivatives. The illustrative data suggest that modifications through acylation can lead to potent anticancer and antimicrobial agents, warranting further investigation into their mechanisms of action and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,4-Dihydroxy-2,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,4-Dihydroxy-2,2-dimethylpiperazine. The following information is based on established chemical principles and purification techniques for analogous compounds, such as other piperazine derivatives and N-hydroxylated compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity After Initial Synthesis

Potential Cause Troubleshooting Step Expected Outcome
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of starting materials.A complete reaction will show the absence of starting materials in the crude product.
Presence of unreacted starting materials (e.g., 2,2-dimethylpiperazine, oxidizing agent)Perform an initial aqueous work-up. If starting materials are basic (like unreacted piperazine), wash the organic layer with a dilute acid (e.g., 1M HCl). If starting materials are acidic, wash with a dilute base (e.g., saturated NaHCO₃ solution).Removal of water-soluble and acid/base-soluble impurities, leading to a cleaner crude product for further purification.
Formation of side-productsCharacterize the main side-products using LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy to devise a targeted purification strategy.Understanding the impurity profile will help in selecting the most effective purification technique (e.g., recrystallization from a specific solvent, choice of chromatography conditions).

Problem 2: Difficulty in Removing Closely-Related Impurities

Potential Cause Troubleshooting Step Expected Outcome
Impurities have similar polarity to the desired product.Optimize column chromatography conditions. If using normal phase silica gel, try a different solvent system with varying polarity. Consider using a modified stationary phase, such as an amine-functionalized silica gel, which can offer different selectivity for basic compounds.[1] For polar compounds, reversed-phase chromatography with a C18 column and a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or ammonia) can be effective.Improved separation of the desired product from closely-eluting impurities.
Co-crystallization of impurities with the product.Employ a multi-step recrystallization process. First, dissolve the solid in a good solvent at an elevated temperature and then slowly add an anti-solvent to induce crystallization of the desired compound, leaving impurities in the mother liquor. Alternatively, perform sequential recrystallizations from different solvent systems.Enhanced purity of the final crystalline product.

Problem 3: Product Degradation During Purification

| Potential Cause | Troubleshooting Step | Expected Outcome | | N-hydroxy compounds can be sensitive to heat. | Avoid high temperatures during purification. If distillation is attempted, use high vacuum to lower the boiling point. During recrystallization, use the minimum temperature required to dissolve the solid. For solvent removal, use a rotary evaporator at a low temperature. | Minimized thermal degradation of the product. | | Sensitivity to acidic or basic conditions. | Maintain a neutral pH during work-up and chromatography. If acidic or basic conditions are necessary to remove certain impurities, minimize the exposure time. Use of buffered aqueous solutions can help control the pH. | Preservation of the 1,4-dihydroxy functionality. | | Potential for oxidation. | Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon), especially if the compound shows signs of discoloration upon exposure to air. | Prevention of oxidative degradation and formation of colored impurities. |

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial purification techniques for crude this compound?

A1: For the initial purification of crude this compound, a combination of an aqueous work-up followed by either recrystallization or column chromatography is recommended. An initial wash with brine can remove many inorganic impurities. If starting materials or byproducts are acidic or basic, an acid-base wash can be very effective.

Q2: Which solvent systems are suitable for the recrystallization of this compound?

A2: The choice of solvent is highly dependent on the impurity profile. A good starting point is to screen for a solvent or a binary solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For polar compounds like diols, solvent systems such as ethanol/water, methanol/diethyl ether, or ethyl acetate/hexanes are often effective.

Q3: What type of column chromatography is best suited for this compound?

A3: Both normal-phase and reversed-phase chromatography can be employed. For normal-phase chromatography on silica gel, a solvent gradient of increasing polarity, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane, is a good starting point.[2][3] Given the basic nature of the piperazine core, using a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can prevent peak tailing.[1] Alternatively, an amine-functionalized silica column can be used.[1] For reversed-phase chromatography, a C18 column with a water/acetonitrile or water/methanol gradient is a standard choice.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) can provide quantitative purity data. Proton and Carbon-13 NMR (¹H and ¹³C NMR) spectroscopy will confirm the structure and can reveal the presence of impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.

Q5: Are there any known stability issues with this compound?

A5: N-hydroxy compounds can be susceptible to degradation. It is advisable to store the purified compound in a cool, dark place under an inert atmosphere. Avoid prolonged exposure to strong acids, bases, and oxidizing agents. Some N-hydroxy aromatic amines are known to be unstable and can undergo disproportionation.[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a few drops of a potential solvent (e.g., ethanol, ethyl acetate, acetone) by heating. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals. If the compound is insoluble in a solvent, it can be used as an anti-solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography (Normal Phase)

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[2][3][4] For polar N-hydroxy compounds, a gradient of methanol in dichloromethane may also be effective.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification via Diacetate Salt Formation (Based on analogous piperazine purifications) [5]

  • Dissolution: Dissolve the crude this compound in acetone.

  • Precipitation: Add glacial acetic acid to the solution. The amount should be at least stoichiometrically equivalent to form the diacetate salt.

  • Isolation of Salt: The piperazine diacetate salt should precipitate out of the solution. Collect the solid by filtration and wash with cold acetone.

  • Regeneration of Free Base: Dissolve the diacetate salt in water and add a base (e.g., NaOH or K₂CO₃) to neutralize the acetic acid and regenerate the free piperazine derivative.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Solvent Removal: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Data Summary Tables

Table 1: Recommended Solvent Systems for Chromatography

Chromatography TypeStationary PhaseExample Mobile Phase SystemModifier
Normal PhaseSilica GelHexanes/Ethyl Acetate0.1-1% Triethylamine
Normal PhaseSilica GelDichloromethane/MethanolNone
Normal PhaseAmine-functionalized SilicaHexanes/Ethyl AcetateNone
Reversed PhaseC18Water/Acetonitrile0.1% Formic Acid or 0.1% Ammonia
Reversed PhaseC18Water/Methanol0.1% Formic Acid or 0.1% Ammonia

Table 2: Analytical Characterization Data (Hypothetical)

TechniqueParameterExpected Result
¹H NMR (CDCl₃)Chemical Shift (ppm)Peaks corresponding to methyl groups, piperazine ring protons, and hydroxyl protons.
¹³C NMR (CDCl₃)Chemical Shift (ppm)Peaks corresponding to methyl carbons and piperazine ring carbons.
Mass Spec (ESI+)m/z[M+H]⁺ corresponding to the molecular weight of the compound.
HPLCPurity>95% (typical target)
Melting Point°CA sharp melting point range for a pure crystalline solid.

Visualizations

Purification_Workflow Crude_Product Crude this compound Aqueous_Workup Aqueous Work-up (Acid/Base Wash) Crude_Product->Aqueous_Workup Assess_Purity Assess Purity (TLC, LC-MS) Aqueous_Workup->Assess_Purity High_Purity High Purity? Assess_Purity->High_Purity Recrystallization Recrystallization High_Purity->Recrystallization No, Solid Column_Chromatography Column Chromatography High_Purity->Column_Chromatography No, Oil/Amorphous Final_Product Pure Product (>95%) High_Purity->Final_Product Yes Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Check Purity (HPLC, NMR) Start->Check_Purity Low_Purity Low Purity Check_Purity->Low_Purity <95% Success Pure Product Check_Purity->Success >=95% Degradation Degradation Observed? Low_Purity->Degradation Similar_Impurities Closely Related Impurities? Degradation->Similar_Impurities No Milder_Conditions Use Milder Conditions (Lower Temp, Inert Atm.) Degradation->Milder_Conditions Yes Optimize_Chromatography Optimize Chromatography (Solvent, Column) Similar_Impurities->Optimize_Chromatography Yes Change_Technique Change Purification Technique (e.g., Recrystallization to Chromatography) Similar_Impurities->Change_Technique No Optimize_Chromatography->Start Change_Technique->Start Milder_Conditions->Start

Caption: Troubleshooting logic for purification challenges.

References

Optimizing reaction yield for 1,4-Dihydroxy-2,2-dimethylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Proposed Synthetic Pathways

Two plausible synthetic pathways are proposed for the synthesis of 1,4-Dihydroxy-2,2-dimethylpiperazine.

Pathway A: Cyclization of a Diamine Precursor

This pathway involves the synthesis of a diamine precursor followed by a cyclization reaction to form the piperazine ring, and subsequent N-hydroxylation.

Pathway B: Modification of a Piperazine Precursor

This pathway starts with a pre-formed 2,2-dimethylpiperazine ring and introduces the hydroxyl groups in a subsequent step.

G cluster_A Pathway A: Cyclization Route cluster_B Pathway B: Piperazine Modification A1 1. Starting Materials (e.g., 2-methyl-1,2-propanediamine & glyoxal) A2 2. Diamine Precursor Synthesis A1->A2 A3 3. Cyclization to form 2,2-dimethylpiperazine A2->A3 A4 4. N-hydroxylation A3->A4 A5 Target Molecule: This compound A4->A5 B1 1. 2,2-dimethylpiperazine B2 2. N-oxidation/ hydroxylation B1->B2 B3 Target Molecule: This compound B2->B3 G start Start setup 1. Prepare reaction vessel with 2,2-dimethylpiperazine in DCM at 0°C start->setup add 2. Slowly add m-CPBA solution setup->add react 3. Stir at 0°C, then warm to RT. Monitor by TLC. add->react workup 4. Quench with Na₂S₂O₃, extract with DCM, wash, and dry. react->workup purify 5. Purify by column chromatography workup->purify end End Product purify->end G start Low Yield or Incomplete Reaction q1 Is starting material consumed? start->q1 a1_yes Check for product degradation (e.g., over-oxidation). Reduce oxidant amount or temperature. q1->a1_yes Yes a1_no Incomplete reaction. q1->a1_no No q2 Was reaction time sufficient? a1_no->q2 a2_yes Increase temperature or check reagent activity. q2->a2_yes Yes a2_no Extend reaction time. q2->a2_no No

Technical Support Center: Synthesis of Dihydroxy Piperazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of dihydroxy piperazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of dihydroxy piperazines?

A1: The most prevalent side reactions include the formation of diketopiperazines, over-oxidation to pyrazines, incomplete cyclization leading to linear amine intermediates, and the formation of undesired stereoisomers. The specific side products depend on the synthetic route and the targeted isomer (2,3-, 2,5-, or 2,6-dihydroxy piperazine).

Q2: How can I minimize the formation of diketopiperazine impurities?

A2: Diketopiperazine formation is common in the synthesis of 2,5-dihydroxypiperazines from amino acid precursors. To minimize this, it is crucial to carefully control the reaction temperature and choose appropriate protecting groups for the amino and carboxyl functionalities. Stepwise deprotection and cyclization protocols can also favor the desired dihydroxy piperazine product over the diketopiperazine.

Q3: What causes the formation of pyrazine byproducts, and how can it be prevented?

A3: Pyrazine formation occurs through the oxidation or dehydration of the dihydroxy piperazine ring. This is particularly problematic under harsh reaction conditions, such as high temperatures or the presence of strong oxidizing agents. To prevent this, it is recommended to use milder reaction conditions, control the reaction atmosphere (e.g., using an inert gas), and select reagents that are less prone to promoting oxidation.

Q4: How can I control the stereochemistry during the synthesis of dihydroxy piperazines?

A4: Controlling stereochemistry to obtain the desired cis or trans isomers is a significant challenge. The choice of starting materials, catalysts, and reaction conditions plays a critical role. For instance, in the synthesis of 2,6-disubstituted piperazines, a highly diastereoselective intramolecular hydroamination can be employed. The use of chiral auxiliaries or stereoselective reducing agents can also influence the stereochemical outcome. Careful analysis of reaction mechanisms and transition states can aid in designing a stereoselective synthesis.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Dihydroxy Piperazine Product

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Cyclization: Linear amino alcohol or amino acid intermediates remain in the reaction mixture.- Increase reaction time or temperature moderately. - Use a more effective cyclization agent or catalyst. - Ensure efficient removal of water or other small molecules formed during cyclization.
Competing Side Reactions: Significant formation of diketopiperazines, pyrazines, or other byproducts.- Optimize reaction conditions (temperature, pressure, solvent) to disfavor side reactions. - Employ suitable protecting groups to block reactive sites prone to side reactions. - Adjust the stoichiometry of reactants.
Degradation of Product: The desired dihydroxy piperazine is unstable under the reaction or workup conditions.- Use milder reaction conditions. - Perform the reaction under an inert atmosphere to prevent oxidation. - Optimize the purification method to minimize product loss (e.g., use column chromatography with an appropriate stationary phase and eluent system).

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of Dihydroxy Piperazine check_side_products Analyze crude product for side products (TLC, LC-MS, GC-MS) start->check_side_products side_products_present Major side products identified? check_side_products->side_products_present incomplete_cyclization Incomplete cyclization? side_products_present->incomplete_cyclization No modify_conditions Modify reaction conditions: - Lower temperature - Use inert atmosphere - Change solvent side_products_present->modify_conditions Yes product_degradation Product degradation? incomplete_cyclization->product_degradation No optimize_cyclization Optimize cyclization: - Increase reaction time/temperature - Change catalyst/reagent - Ensure water removal incomplete_cyclization->optimize_cyclization Yes optimize_purification Optimize purification: - Milder workup - Different chromatography product_degradation->optimize_purification Yes end Improved Yield product_degradation->end No optimize_cyclization->end protecting_groups Introduce/change protecting groups modify_conditions->protecting_groups protecting_groups->end optimize_purification->end StereochemistryControl start Undesired Stereoisomers Formed check_epimerization Check for epimerization under reaction conditions start->check_epimerization check_cyclization Is the cyclization step non-stereoselective? check_epimerization->check_cyclization No milder_conditions Use milder conditions: - Lower temperature - Weaker base/acid check_epimerization->milder_conditions Yes check_starting_material Verify purity of starting materials check_cyclization->check_starting_material No stereoselective_reagents Use stereoselective reagents/catalysts check_cyclization->stereoselective_reagents Yes modify_route Modify synthetic route for stereospecificity check_starting_material->modify_route end Desired Stereoisomer Obtained milder_conditions->end stereoselective_reagents->end modify_route->end DHP_Synthesis_Workflow cluster_step1 Step 1: Diketopiperazine Formation cluster_step2 Step 2: Reduction A Amino Acid B N-Protection & Esterification A->B C Dipeptide Formation B->C D Deprotection & Cyclization C->D E 2,5-Diketopiperazine D->E F Reduction (e.g., LiAlH4) E->F G Workup & Purification F->G H 2,5-Dihydroxypiperazine G->H

Technical Support Center: Synthesis of 1,4-Dihydroxy-2,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dihydroxy-2,2-dimethylpiperazine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route to this compound?

Q2: What are the potential sources of impurities in the synthesis of this compound?

Impurities can originate from two main sources: the starting material (2,2-dimethylpiperazine) and the N-oxidation reaction itself. It is crucial to characterize the purity of the starting material before proceeding with the synthesis.

Q3: What are the common impurities that might be present in the 2,2-dimethylpiperazine starting material?

The synthesis of 2,2-dimethylpiperazine can proceed through various routes, each with its own potential for byproduct formation. A common industrial method involves the catalytic cyclization of isopropanolamine. Potential impurities from this and similar processes may include:

  • Unreacted starting materials: Isopropanolamine.

  • Intermediates and byproducts: Linear amines, and other piperazine isomers if the starting materials are not specific. For instance, in the synthesis of the related 2,6-dimethylpiperazine, byproducts such as ethylenediamine and N-(2-aminoethyl)-piperazine have been reported.[1]

Q4: What impurities can be generated during the N-oxidation step?

The N-oxidation of 2,2-dimethylpiperazine can lead to several impurities:

  • Incomplete reaction: Unreacted 2,2-dimethylpiperazine.

  • Mono-N-oxide: 1-Hydroxy-2,2-dimethylpiperazine, the intermediate product.

  • Over-oxidation products: Although less common with controlled reaction conditions, further oxidation or ring-opening products could potentially form.

  • Reagent-derived impurities: Residual oxidizing agents (e.g., hydrogen peroxide, m-CPBA) and their byproducts (e.g., m-chlorobenzoic acid).

Q5: How can I monitor the progress of the N-oxidation reaction?

Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be employed to monitor the disappearance of the starting material (2,2-dimethylpiperazine) and the appearance of the mono-N-oxide intermediate and the final di-N-oxide product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound 1. Incomplete reaction: Insufficient oxidizing agent, low reaction temperature, or short reaction time. 2. Degradation of the product: N-oxides can be thermally sensitive. Excessive heat during reaction or workup can lead to degradation. 3. Poor quality of starting material: High levels of impurities in the 2,2-dimethylpiperazine can interfere with the reaction.1. Optimize reaction conditions: Increase the molar ratio of the oxidizing agent, gradually increase the reaction temperature while monitoring for degradation, and extend the reaction time. 2. Maintain moderate temperatures: Avoid excessive heating. Use a controlled temperature bath for the reaction and perform workup at lower temperatures. 3. Purify the starting material: Purify the commercial 2,2-dimethylpiperazine by distillation or recrystallization before use.
Presence of significant amounts of 1-Hydroxy-2,2-dimethylpiperazine (mono-N-oxide) in the final product Incomplete oxidation: Insufficient amount of oxidizing agent or inadequate reaction time to fully oxidize both nitrogen atoms.Drive the reaction to completion: Add a slight excess of the oxidizing agent and/or increase the reaction time. Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the mono-N-oxide intermediate.
Final product is contaminated with unreacted 2,2-dimethylpiperazine Insufficient oxidizing agent: The amount of oxidizing agent was not enough to react with all of the starting material.Stoichiometric control: Carefully calculate and add the required stoichiometric amount of the oxidizing agent (at least 2 equivalents). Consider a small excess to ensure complete conversion.
Presence of unknown impurities in the final product 1. Side reactions: The oxidizing agent may react with impurities present in the starting material or the solvent. 2. Product degradation: The desired this compound may be unstable under the reaction or workup conditions.1. Use high-purity reagents: Ensure the purity of the 2,2-dimethylpiperazine and the solvent. 2. Characterize the impurities: Use analytical techniques such as LC-MS and NMR to identify the structure of the unknown impurities. This can provide insights into the side reactions occurring. 3. Modify workup procedure: Consider milder workup conditions, such as extraction with a different solvent system or purification by column chromatography under neutral conditions.
Difficulty in isolating the pure product Similar polarity of product and impurities: The desired product and the mono-N-oxide intermediate or other byproducts may have similar polarities, making separation by chromatography challenging.Optimize purification method: - Column Chromatography: Experiment with different solvent systems (e.g., gradients of methanol in dichloromethane or ethyl acetate) and different stationary phases (e.g., silica gel, alumina). - Recrystallization: Explore different solvent systems for recrystallization to selectively crystallize the desired product.

Experimental Protocols

General Protocol for N-oxidation of 2,2-dimethylpiperazine using Hydrogen Peroxide

  • Dissolve 2,2-dimethylpiperazine (1 equivalent) in a suitable solvent such as water or a lower alcohol (e.g., methanol, ethanol).

  • Slowly add a 30-35% aqueous solution of hydrogen peroxide (2.0 - 2.2 equivalents) to the solution of the amine, while maintaining the temperature between 20-30°C using an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, the excess hydrogen peroxide can be decomposed by the addition of a small amount of manganese dioxide or a reducing agent like sodium sulfite.

  • The product can be isolated by evaporation of the solvent under reduced pressure and subsequent purification by recrystallization or column chromatography.

General Protocol for N-oxidation of 2,2-dimethylpiperazine using m-CPBA

  • Dissolve 2,2-dimethylpiperazine (1 equivalent) in a chlorinated solvent such as dichloromethane or chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of m-CPBA (2.0 - 2.2 equivalents) in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the byproduct, m-chlorobenzoic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Impurity Profile and Analytical Data

The following table summarizes the key compounds involved in the synthesis and their expected analytical characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Analytical Technique
2,2-Dimethylpiperazine C₆H₁₄N₂114.19GC, GC-MS
1-Hydroxy-2,2-dimethylpiperazine C₆H₁₄N₂O130.19LC-MS, HPLC
This compound C₆H₁₄N₂O₂146.19LC-MS, HPLC, NMR
IsopropanolamineC₃H₉NO75.11GC, GC-MS
EthylenediamineC₂H₈N₂60.10GC, GC-MS
N-(2-aminoethyl)-piperazineC₆H₁₅N₃129.20GC-MS, LC-MS

Visualizations

Impurity_Formation_Pathway cluster_precursor Precursor Synthesis (Example) cluster_oxidation N-Oxidation Reaction Isopropanolamine Isopropanolamine 2,2-Dimethylpiperazine 2,2-Dimethylpiperazine Isopropanolamine->2,2-Dimethylpiperazine Catalytic Cyclization Precursor_Impurities Unreacted Starting Material Linear Amines Other Isomers Isopropanolamine->Precursor_Impurities 2,2-Dimethylpiperazine_start 2,2-Dimethylpiperazine Precursor_Impurities->2,2-Dimethylpiperazine_start Contaminates Mono_N_Oxide 1-Hydroxy-2,2-dimethylpiperazine 2,2-Dimethylpiperazine_start->Mono_N_Oxide Oxidizing Agent (1 eq) Oxidation_Impurities Unreacted Starting Material Mono-N-oxide Over-oxidation Products 2,2-Dimethylpiperazine_start->Oxidation_Impurities Di_N_Oxide This compound Mono_N_Oxide->Di_N_Oxide Oxidizing Agent (1 eq) Mono_N_Oxide->Oxidation_Impurities

Caption: Logical pathway of impurity formation in the synthesis.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Analyze_SM Analyze Starting Material (2,2-dimethylpiperazine) (GC-MS, NMR) Start->Analyze_SM Check_Purity Is Starting Material Pure? Analyze_SM->Check_Purity Purify_SM Purify Starting Material (Distillation/Recrystallization) Check_Purity->Purify_SM No Analyze_Reaction Analyze Reaction Mixture (TLC, HPLC) Check_Purity->Analyze_Reaction Yes Purify_SM->Analyze_Reaction Check_Completion Is Reaction Complete? Analyze_Reaction->Check_Completion Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Reagent Ratio) Check_Completion->Optimize_Conditions No Analyze_Crude Analyze Crude Product (LC-MS, NMR) Check_Completion->Analyze_Crude Yes Optimize_Conditions->Analyze_Reaction Identify_Impurities Identify Impurity Structures Analyze_Crude->Identify_Impurities Modify_Workup Modify Workup/Purification (Solvents, Chromatography) Identify_Impurities->Modify_Workup End Problem Resolved Modify_Workup->End

References

Technical Support Center: Degradation Pathway Analysis of 1,4-Dihydroxy-2,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 1,4-Dihydroxy-2,2-dimethylpiperazine. As specific degradation data for this compound is not extensively published, this guide focuses on the principles of forced degradation studies, offering troubleshooting advice and standardized protocols to facilitate the establishment of its stability profile.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a forced degradation study?

A1: A forced degradation or stress testing study is designed to intentionally degrade a drug substance using more severe conditions than those used in accelerated stability testing. The main objectives are:

  • To identify potential degradation products.[1]

  • To establish the degradation pathways of the drug substance.[1][2]

  • To demonstrate the specificity of a stability-indicating analytical method, ensuring it can separate and quantify the active ingredient from its degradants.[1]

  • To understand the intrinsic stability of the molecule, which helps in formulation development, packaging selection, and defining storage conditions.[1][2]

Q2: When in the drug development process should forced degradation studies be performed?

A2: While regulatory guidance suggests that stress testing should be completed during Phase III of the regulatory submission process, it is highly recommended to start these studies much earlier.[3] Conducting forced degradation experiments before or during Phase II can provide crucial insights for process improvements, aid in the development of robust stability-indicating methods, and allow sufficient time for the identification and characterization of degradation products.[3][4]

Q3: What are the typical stress conditions applied in a forced degradation study?

A3: The standard set of stress conditions as recommended by regulatory bodies like the ICH includes hydrolysis (acidic and basic), oxidation, photolysis (exposure to light), and thermal stress (heat).[2][5] For solid drug substances, humidity may also be evaluated.[2]

Q4: How much degradation should I aim for in my experiments?

A4: The goal is to achieve a relevant level of degradation without destroying the molecule. A target degradation of 5-20% is generally considered appropriate.[6][7] This range is sufficient to generate and detect primary degradation products without leading to complex secondary or tertiary degradants that may not be relevant to real-world storage conditions.[8]

Q5: What is "mass balance" and why is it important?

A5: Mass balance is an essential component of a forced degradation study that reconciles the amount of the drug substance that has degraded with the amount of degradation products formed.[2] A good mass balance, typically between 90% and 110%, provides confidence that the analytical method is capable of detecting all major degradants.[2][7] Significant deviations may suggest the formation of non-chromophoric or volatile compounds, or issues with the analytical method itself.[2][7]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of this compound degradation.

Issue 1: No significant degradation is observed under standard stress conditions.

  • Question: I have subjected my sample of this compound to 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours, but the HPLC analysis shows less than 1% degradation. What should I do?

  • Answer: If initial conditions do not yield sufficient degradation (aim for 5-20%), you should progressively increase the stress level.[9]

    • Increase Temperature: Raise the temperature in increments (e.g., to 80°C) or extend the exposure time.

    • Increase Reagent Concentration: For hydrolytic studies, you can increase the acid or base concentration (e.g., to 1 M or even 5 M).[9]

    • Reflux: For highly stable molecules, refluxing the sample in the stress medium may be necessary to induce degradation.[9]

    • Documentation: If the molecule remains stable under these harsher conditions, it can be classified as highly stable, which is valuable information for its development. It is important to document the conditions tested.[10]

Issue 2: The mass balance is below 90% in my oxidative stress experiment.

  • Question: After treating my compound with 3% hydrogen peroxide, the assay value dropped by 15%, but I can only account for 5% as degradation products in the chromatogram. Why is my mass balance poor?

  • Answer: A poor mass balance in oxidative studies is a common issue and can point to several possibilities:

    • Formation of Non-UV Active Degradants: The N-hydroxy and piperazine functional groups in your molecule could degrade into smaller, non-chromophoric species (lacking a UV-absorbing part) or volatile compounds that are not detected by a standard HPLC-UV setup.

    • Different UV Response: The degradation products may have significantly different molar absorptivity at the detection wavelength compared to the parent compound, leading to an inaccurate quantification.[7]

    • Incomplete Elution: Some degradants might be highly polar and retained on a standard reverse-phase column, or they could be adsorbing irreversibly to the column.

    • Troubleshooting Steps:

      • Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to look for non-chromophoric compounds.

      • Analyze the sample at multiple wavelengths or use a photodiode array (PDA) detector to check for degradants with different UV maxima.[7]

      • Modify the HPLC method (e.g., use a steeper gradient or a different column chemistry) to ensure all components are eluted from the column.

Issue 3: I am seeing unexpected peaks in my control sample (unstressed).

  • Question: My HPLC chromatogram for a freshly prepared solution of this compound already shows several small impurity peaks. Are these degradants?

  • Answer: Not necessarily. These peaks could be:

    • Process-related impurities: Impurities from the synthesis of the drug substance.

    • Degradation on-column: The compound might be unstable under the analytical HPLC conditions (e.g., mobile phase pH, column temperature, or interaction with the stationary phase).[11]

    • Diluent-induced degradation: The compound may be unstable in the chosen sample diluent.

    • Troubleshooting Steps:

      • Obtain a certificate of analysis for the batch of the drug substance to check for known impurities.

      • To check for on-column degradation, vary HPLC conditions. For example, change the mobile phase pH or use a different, more inert column type (e.g., a high-coverage end-capped column).[11]

      • Inject the sample immediately after preparation and then again after several hours to see if impurity levels increase over time in the diluent. If so, a different diluent should be selected.

Issue 4: How do I distinguish drug-related degradants from those arising from excipients in a formulation?

  • Question: I am running a forced degradation study on a formulated product containing this compound. How can I be sure the new peaks I see are from the active ingredient?

  • Answer: This is a crucial step in analyzing a drug product. You must run parallel stress studies on a placebo (the formulation without the active pharmaceutical ingredient, API).[8] By comparing the chromatograms of the stressed drug product, stressed placebo, and stressed API, you can differentiate the peaks:

    • Peaks present in the stressed drug product but not in the stressed placebo are API degradants.

    • Peaks present in the stressed placebo are excipient degradants.

    • Peaks that are significantly larger in the stressed drug product compared to the stressed placebo could indicate an interaction between the drug and an excipient.

Hypothetical Degradation Pathways

Given the structure of this compound, which contains N-hydroxy and tertiary amine functionalities within a piperazine ring, the following degradation pathways are plausible under standard stress conditions.

  • Oxidative Degradation: The N-hydroxy groups are susceptible to oxidation, which could lead to the formation of nitrones. Further oxidation or rearrangement could lead to ring-opening of the piperazine structure.

  • Acidic/Basic Hydrolysis: While the core piperazine ring is generally stable to hydrolysis, extreme pH and heat could potentially promote elimination or rearrangement reactions involving the hydroxyl groups.

  • Photolytic Degradation: UV light can provide the energy to break N-O or C-N bonds, leading to radical-based degradation pathways and the formation of various smaller, fragmented products.

G cluster_main This compound cluster_oxidation Oxidation (e.g., H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (UV Light) A 1,4-Dihydroxy- 2,2-dimethylpiperazine B Nitrones / Ring-Opened Products A->B C Rearrangement Products A->C D Fragmented Products A->D

Caption: Hypothetical degradation pathways for this compound.

Quantitative Data Summary

The following table summarizes hypothetical results from a forced degradation study on this compound, illustrating typical data presentation.

Stress Condition% Assay% Degradation% Mass BalanceMajor Degradants (Relative Retention Time)
Control 99.8---
0.1 M HCl (60°C, 24h) 92.57.399.8D1 (0.45), D2 (0.78)
0.1 M NaOH (60°C, 24h) 88.111.599.6D3 (0.52)
3% H₂O₂ (RT, 8h) 84.215.699.8D4 (0.61), D5 (0.85)
Heat (80°C, 48h) 95.34.599.8D1 (0.45)
Photolytic (ICH) 90.79.199.8D6 (1.12)

Experimental Protocols

The following are detailed, adaptable protocols for conducting forced degradation studies.

General Experimental Workflow

Caption: General workflow for a forced degradation study.

Protocol 1: Acid and Base Hydrolysis
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a concentration of ~1 mg/mL.

  • Acid Stress: Transfer an aliquot of the stock solution into a vial and add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Base Stress: Transfer another aliquot into a separate vial and add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Control: Prepare a control sample with the stock solution and an equal volume of water.

  • Incubation: Place the vials in a thermostatically controlled bath at 60°C.

  • Sampling: Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acid-stressed samples with an equivalent amount of NaOH, and the base-stressed samples with an equivalent amount of HCl. This prevents damage to the HPLC column.[10]

  • Analysis: Dilute the neutralized samples to the target concentration and analyze by HPLC.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a ~1 mg/mL stock solution of the compound.

  • Oxidative Stress: Transfer an aliquot of the stock solution into a vial. Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Control: Prepare a control sample with the stock solution and water.

  • Incubation: Keep the vials at room temperature, protected from light.

  • Sampling: Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

  • Analysis: Dilute the samples to the target concentration and analyze immediately by HPLC.

Protocol 3: Thermal and Photolytic Degradation
  • Thermal Stress (Solid State): Place a thin layer of the solid drug substance in a vial and store it in a temperature-controlled oven at 80°C.

  • Thermal Stress (Solution): Prepare a solution of the drug substance (~1 mg/mL) and place it in the 80°C oven.

  • Photolytic Stress (Solid and Solution): Expose both a solid sample and a solution sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Dark Control: Prepare corresponding samples wrapped in aluminum foil to serve as dark controls.

  • Sampling & Analysis: At the end of the exposure period, dissolve the solid samples and dilute all samples to the target concentration for HPLC analysis.

References

Technical Support Center: NMR Analysis of 1,4-Dihydroxy-2,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing NMR analysis on 1,4-Dihydroxy-2,2-dimethylpiperazine.

Frequently Asked Questions (FAQs)

Q1: Why can't I see the hydroxyl (-OH) proton signals in my ¹H NMR spectrum?

A1: The disappearance of hydroxyl proton signals is a common issue with several potential causes:

  • Proton Exchange with Solvent: If you are using a deuterated solvent with exchangeable deuterium atoms, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD), the hydroxyl protons (-OH) on your compound will rapidly exchange with the solvent's deuterium atoms (-OD). This exchange makes the hydroxyl protons effectively invisible in the ¹H NMR spectrum.[1][2]

  • Extreme Signal Broadening: In some solvents, the rate of chemical exchange can cause the -OH peak to become so broad that it merges with the baseline, making it indistinguishable from noise.[1] This is particularly common in neutral, aprotic solvents.

Q2: The signals for my hydroxyl (-OH) and piperazine ring protons are very broad. How can I improve the resolution?

A2: Broad signals in the NMR spectrum of this compound often stem from chemical exchange dynamics and conformational instability. Here are several strategies to sharpen these peaks:

  • Lower the Temperature: The piperazine ring exists in a dynamic equilibrium between different conformations (e.g., chair and boat forms).[3][4] At room temperature, the rate of this interconversion can be on the NMR timescale, leading to broad peaks. Cooling the sample slows down this exchange, which can result in sharper signals for the distinct conformers.[4][5]

  • Change the Solvent: The choice of solvent significantly impacts peak shape. Using a solvent that can form strong hydrogen bonds, like DMSO-d₆, can slow down the exchange rate of the -OH protons and lead to sharper signals.[6]

  • Adjust Concentration: Overly concentrated samples can have high viscosity, which restricts molecular tumbling and leads to broader lines.[7][8] Preparing a more dilute sample may improve spectral resolution.

  • Acidify the Sample: Adding a trace amount of an acid, like trifluoroacetic acid (TFA), can sometimes sharpen hydroxyl and amine proton signals by altering the exchange rate.[1]

Q3: How can I definitively confirm which peak in my spectrum corresponds to the -OH protons?

A3: The most reliable method is the "D₂O shake" experiment. After acquiring your initial ¹H NMR spectrum, add a few drops of deuterium oxide (D₂O) to the NMR tube, shake it gently to mix, and re-acquire the spectrum. The peak corresponding to the exchangeable -OH protons will disappear or significantly decrease in intensity.[9]

Q4: Why do the piperazine ring protons appear as complex, overlapping multiplets instead of simple signals?

A4: The complexity arises from two main factors:

  • Conformational Dynamics: As mentioned, the piperazine ring is not static. The interconversion between different chair and boat conformations at room temperature means that the axial and equatorial protons are in a state of dynamic exchange, leading to broad or complex signals.[3][5] At lower temperatures, where one conformation might be favored or the exchange is slow, you may see a set of sharper, distinct signals for each proton.[4][5]

  • Diastereotopic Protons: The two protons on each methylene (-CH₂-) group of the piperazine ring are diastereotopic. This means they are chemically non-equivalent and are expected to have different chemical shifts and couple to each other, resulting in more complex splitting patterns (geminal coupling).

Q5: My spectrum has a poor signal-to-noise ratio and a rolling baseline. What are common causes related to sample preparation?

A5: These issues often point to problems with the sample itself rather than the compound's chemistry.

  • Particulate Matter: The presence of undissolved solid particles in the sample will severely degrade the magnetic field homogeneity, leading to broad lineshapes and a poor baseline.[7][10] Always filter your sample through a pipette plugged with glass wool into the NMR tube.[7]

  • Incorrect Sample Amount: Using too little sample (typically <5 mg for ¹H NMR) can result in a low signal-to-noise ratio where impurity peaks may dominate the spectrum.[7][10]

  • NMR Tube Quality: Using low-quality or dirty NMR tubes can also negatively affect the magnetic field homogeneity and the quality of your spectrum.[8]

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Note: These are estimated values based on similar structures. Actual shifts are highly dependent on the solvent and experimental conditions.

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
N-OH 1.0 - 5.0Broad SingletHighly variable; disappears with D₂O shake.[6][9]
C-CH₃ (x2)~1.1SingletTwo methyl groups on the same carbon.
Piperazine Ring -CH₂ -2.5 - 3.5MultipletsComplex patterns due to conformational exchange and diastereotopicity.[11][12]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Notes
C (CH₃)₂~60Quaternary carbon.
C H₃~25Methyl carbons.
Piperazine Ring -C H₂-45 - 55Based on parent piperazine and substituted derivatives.[13][14]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

  • Weigh Sample: Accurately weigh 5-25 mg of this compound.[10]

  • Transfer to Vial: Transfer the solid to a small, clean glass vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for observing -OH protons, or CDCl₃).[10]

  • Dissolve: Mix thoroughly until the sample is fully dissolved.

  • Filter: Prepare a Pasteur pipette by tightly packing a small amount of glass wool into the narrow tip. Use this pipette to transfer the solution from the vial into a clean, high-quality NMR tube. This step is critical to remove any particulate matter.[7]

  • Cap and Label: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Protocol 2: D₂O Exchange Experiment for -OH Peak Identification

  • Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 (preferably in a solvent like CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Mix: Cap the tube and invert it several times to ensure thorough mixing.

  • Re-acquire Spectrum: Place the sample back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signal that has disappeared or significantly diminished in the second spectrum corresponds to the exchangeable N-OH protons.[9]

Visualizations

Troubleshooting Workflow

G cluster_start Initial Observation cluster_problems Problem Identification cluster_solutions Solutions & Next Steps Start Analyze Initial NMR Spectrum MissingOH Missing -OH Peak? Start->MissingOH BroadPeaks Broad Ring/OH Peaks? Start->BroadPeaks PoorS_N Poor Signal-to-Noise or Bad Baseline? Start->PoorS_N CheckSolvent Using D₂O or MeOD? (Proton Exchange) MissingOH->CheckSolvent Yes RunD2OShake Perform D₂O Shake Experiment MissingOH->RunD2OShake No RunVT_NMR Run Variable Temp. NMR (Cool Sample) BroadPeaks->RunVT_NMR Yes ChangeSolvent Try Different Solvent (e.g., DMSO-d₆) BroadPeaks->ChangeSolvent CheckSamplePrep Review Sample Prep: - Filter Sample - Check Concentration - Use Clean Tube PoorS_N->CheckSamplePrep Yes CheckSolvent->ChangeSolvent

Caption: A flowchart for troubleshooting common NMR analysis issues.

References

Technical Support Center: Characterization of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of substituted piperazines.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Question 1: I am having difficulty purifying my mono-substituted piperazine. My reaction mixture shows the desired product along with a significant amount of a di-substituted byproduct.

Answer:

The formation of di-substituted piperazines is a common competitive reaction during the synthesis of mono-substituted analogs.[1] Here are several strategies to mitigate this issue:

  • Use of an Excess of Piperazine: Employing a large excess of piperazine can statistically favor the formation of the mono-substituted product. However, this can lead to challenges in removing the unreacted piperazine post-reaction.

  • Employ Protecting Groups: A widely accepted method involves the use of a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the piperazine nitrogens. This ensures selective substitution on the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[1]

  • Purification Techniques: Column chromatography is often necessary for separating mono- and di-substituted products.[1] Experiment with different solvent systems to achieve optimal separation.

Question 2: My NMR spectrum for a newly synthesized N-acyl piperazine shows broad or duplicated signals for the piperazine ring protons, making interpretation difficult. What is the cause and how can I resolve this?

Answer:

This is a frequently observed phenomenon in the NMR characterization of N-acyl piperazines and is typically due to two main factors:

  • Restricted Amide Bond Rotation: The partial double bond character of the amide C-N bond restricts free rotation, leading to the presence of conformational isomers (rotamers). This results in separate sets of signals for each conformer.[2]

  • Piperazine Ring Conformation: The piperazine ring can exist in different chair conformations, and the interconversion between these may be slow on the NMR timescale, leading to signal broadening or duplication.[2]

Troubleshooting Steps:

  • Variable Temperature NMR (VT-NMR): Acquiring NMR spectra at different temperatures can help resolve this issue. At higher temperatures, the rate of interconversion between conformers increases, which can cause the broad or duplicated signals to coalesce into sharper, single peaks.[2][3] Conversely, at lower temperatures, the individual conformers may be "frozen out," leading to even more distinct sets of signals that can be individually assigned.

  • 2D NMR Spectroscopy: Techniques like COSY and HSQC can help in correlating the coupled protons and their corresponding carbons, even in the presence of multiple conformers, aiding in the structural elucidation.[2]

Question 3: I am trying to separate a mixture of piperazine diastereomers by column chromatography, but they co-elute.

Answer:

Separating diastereomers of substituted piperazines can be challenging due to their similar physical properties.[4] Here are some approaches to consider:

  • Optimize Chromatographic Conditions:

    • Stationary Phase: Experiment with different silica gel preparations or consider alternative stationary phases like alumina.

    • Solvent System: Systematically screen a range of solvent systems with varying polarities. Sometimes, the addition of a small amount of a third solvent (e.g., methanol or triethylamine in a hexane/ethyl acetate system) can significantly improve separation.

  • Preparative HPLC: If column chromatography is unsuccessful, preparative reverse-phase High-Performance Liquid Chromatography (HPLC) is often effective for separating closely related diastereomers.[4]

  • Derivatization: In some cases, derivatizing the piperazine with a bulky protecting group can alter the conformational preferences of the diastereomers, making them more separable by chromatography.[4]

Question 4: My mass spectrometry data suggests the presence of my target piperazine derivative plus a species with an additional 16 amu. What is the likely identity of this species and how can I confirm it?

Answer:

The species with an additional 16 atomic mass units (amu) is very likely the N-oxide of your piperazine compound. N-oxidation is a common metabolic pathway for tertiary amines like piperazines and can also occur during synthesis or storage.[5][6]

Confirmation and Characterization:

  • Synthesis of an Authentic Standard: The most definitive way to confirm the identity of the N-oxide is to synthesize an authentic standard by treating your parent piperazine with a mild oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).[7][8] You can then compare the retention time and mass spectrum of the suspected N-oxide with your synthesized standard.

  • NMR Spectroscopy: The formation of an N-oxide will cause a downfield shift in the signals of the protons and carbons adjacent to the oxidized nitrogen atom.

  • Prodrug Behavior: Keep in mind that piperazine N-oxides can act as prodrugs, being inactive in vitro but converting back to the active parent compound upon oral administration in vivo.[5][6]

Frequently Asked Questions (FAQs)

Q: What are the most common analytical techniques used for the characterization of substituted piperazines?

A: A variety of analytical methods are employed, often in combination, to fully characterize substituted piperazines. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A primary tool for identification and validation.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Increasingly used, especially for less volatile or thermally labile derivatives.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D): Essential for detailed structural elucidation.[2][11]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups.[12]

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.[2]

Q: Why is the stability of substituted piperazines a concern, and how can it be assessed?

A: Substituted piperazines can exhibit poor metabolic stability, which can be a significant hurdle in drug development.[13] Additionally, they can degrade in biological samples during storage, affecting the accuracy of analytical measurements.[14]

Stability Assessment:

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time is a standard in vitro method.

  • Matrix Stability: To assess stability in biological matrices, the compound is spiked into the matrix (e.g., whole blood, plasma) and stored under various conditions (room temperature, refrigerated, frozen). The concentration is then measured at different time points to determine the extent of degradation.[14] Phenyl piperazines have been shown to be less stable than benzyl piperazines in whole blood.[14]

Q: How can I separate regioisomers of substituted piperazines?

A: The separation of regioisomers, such as 2-FPP, 3-FPP, and 4-FPP, can be challenging.[15] While some GC-MS methods have been developed to separate these, it often requires careful optimization of the chromatographic conditions.[15] Screening different TLC conditions with various solvent systems can provide a good starting point for developing a preparative separation method.[16]

Data and Protocols

Table 1: Common Analytical Techniques and Their Applications
TechniqueApplication in Piperazine CharacterizationCommon Challenges
NMR Detailed structural elucidation, identification of isomers.Signal broadening/duplication due to conformers.[2][3]
GC-MS Identification, quantification, impurity profiling.Co-elution of isomers, potential for thermal degradation.[15]
LC-MS Identification and quantification, especially for polar or non-volatile compounds.Matrix effects in biological samples.[10]
FT-IR Identification of functional groups.Less detailed structural information compared to NMR.
HPLC Purification (preparative) and analysis (analytical).Finding suitable conditions for separating closely related isomers.[4]
Experimental Protocol: Synthesis of a Piperazine N-Oxide Standard

This protocol provides a general method for the synthesis of a piperazine N-oxide for use as an analytical standard.

Materials:

  • Substituted piperazine starting material

  • m-Chloroperoxybenzoic acid (mCPBA) or 35% Hydrogen Peroxide (H₂O₂)[6][7]

  • Dichloromethane (DCM) or Acetonitrile/Water mixture[6][7]

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted piperazine (1 equivalent) in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Add mCPBA (1.1 equivalents) portion-wise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-oxide.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of Substituted Piperazine purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product nmr NMR Spectroscopy purification->nmr Purified Sample ms Mass Spectrometry purification->ms hplc HPLC/GC Analysis purification->hplc structure Structure Elucidation nmr->structure ms->structure purity Purity Assessment hplc->purity structure->purity

Caption: A typical experimental workflow for the synthesis and characterization of substituted piperazines.

troubleshooting_nmr start Broad/Duplicated NMR Signals Observed reason1 Cause: Restricted Amide Rotation start->reason1 reason2 Cause: Slow Ring Interconversion start->reason2 solution Solution: Variable Temperature NMR (VT-NMR) reason1->solution reason2->solution outcome1 High Temp: Signals Coalesce & Sharpen solution->outcome1 outcome2 Low Temp: Individual Conformers Resolved solution->outcome2

Caption: Troubleshooting logic for complex NMR spectra of substituted piperazines.

References

Validation & Comparative

Comparative Analysis of 1,4-Dihydroxy-2,2-dimethylpiperazine and Other Dihydroxypiperazine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of 1,4-Dihydroxy-2,2-dimethylpiperazine with its isomers is currently challenging due to the limited availability of published experimental data for this compound. While its existence is confirmed with a registered CAS number (118176-37-7), detailed research on its synthesis, properties, and applications is not widely available in scientific literature.[1][2][3][4] This guide, therefore, provides a comparative overview based on available information for other dihydroxypiperazine isomers and related piperazine derivatives, offering a predictive framework for researchers in drug development and materials science.

Physicochemical Properties: A Comparative Overview

A direct comparison of the physicochemical properties of this compound with other dihydroxypiperazine isomers is hampered by the absence of experimental data for the former. However, by examining the structural differences between isomers, we can infer potential variations in their properties.

Table 1: Predicted Physicochemical Properties of Dihydroxydimethylpiperazine Isomers

PropertyThis compound1,4-Dihydroxy-2,3-dimethylpiperazine1,4-Dihydroxy-2,5-dimethylpiperazine1,4-Dihydroxy-2,6-dimethylpiperazine
Molecular Formula C6H14N2O2C6H14N2O2C6H14N2O2C6H14N2O2
Molecular Weight 146.19 g/mol 146.19 g/mol 146.19 g/mol 146.19 g/mol
Predicted Polarity HighHighHighHigh
Predicted Solubility Likely soluble in polar solventsLikely soluble in polar solventsLikely soluble in polar solventsLikely soluble in polar solvents
Predicted Boiling Point Expected to be high due to hydrogen bondingExpected to be high due to hydrogen bondingExpected to be high due to hydrogen bondingExpected to be high due to hydrogen bonding
Stereoisomerism AchiralChiral (cis/trans and enantiomers)Chiral (cis/trans and enantiomers)Chiral (cis/trans and enantiomers)

Note: The properties listed for all isomers are predictive and require experimental validation.

The presence of two hydroxyl groups in all isomers suggests they will be polar molecules with the capacity for hydrogen bonding, leading to relatively high boiling points and solubility in polar solvents. The key differentiator between the isomers is the position of the methyl groups, which influences their symmetry and potential for stereoisomerism. This compound is achiral due to the gem-dimethyl substitution. In contrast, the 2,3-, 2,5-, and 2,6-isomers are chiral and can exist as cis/trans diastereomers and enantiomers, which could have significant implications for their biological activity and use in chiral-specific applications.

Synthesis Strategies: A Generalized Approach

While a specific, validated synthesis protocol for this compound is not publicly documented, a general approach can be proposed based on established methods for synthesizing N-hydroxylated piperazines and other piperazine derivatives.

A potential synthetic route could involve the cyclization of a suitably substituted diamine precursor followed by N-hydroxylation. For instance, the synthesis could start from 2,2-dimethyl-1,4-butanediamine, which would first be protected, then cyclized, and finally N-hydroxylated.

Experimental Workflow: Proposed Synthesis of this compound

A 2,2-Dimethyl-1,4-butanediamine B N-Protected Diamine A->B Protection C Cyclization B->C Activation & Ring Closure D Piperazine Ring Formation C->D E N-Hydroxylation D->E Oxidizing Agent F This compound E->F

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Protection of Diamine: 2,2-Dimethyl-1,4-butanediamine would be reacted with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions at the amine groups.

  • Cyclization: The protected diamine would then be activated, for example, by conversion of the terminal amino groups into leaving groups, to facilitate intramolecular cyclization to form the 2,2-dimethylpiperazine ring.

  • Deprotection: The protecting groups would be removed to yield 2,2-dimethylpiperazine.

  • N-Hydroxylation: The final step would involve the N-hydroxylation of the piperazine nitrogen atoms using a suitable oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or through a catalytic oxidation process.

The synthesis of other dihydroxydimethylpiperazine isomers would follow a similar strategy, starting from the corresponding substituted diamine precursors.

Potential Applications and Performance: An Extrapolation

The applications of this compound and its isomers are largely unexplored. However, based on the known applications of other piperazine derivatives, several potential areas of use can be identified. Piperazine scaffolds are prevalent in medicinal chemistry, and the introduction of hydroxyl and methyl groups could modulate pharmacological activity.

Potential Signaling Pathway Involvement:

Given the prevalence of piperazine-containing compounds as kinase inhibitors, it is plausible that dihydroxydimethylpiperazines could interact with intracellular signaling pathways.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Cascade TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Inhibitor Dihydroxypiperazine Derivative Inhibitor->Kinase1 Inhibitor->Kinase2

Caption: Hypothetical inhibition of a kinase signaling pathway by a dihydroxypiperazine derivative.

The gem-dimethyl group in this compound may offer steric hindrance that could influence its binding affinity and selectivity for specific biological targets compared to its less hindered isomers. Furthermore, the chirality of the other isomers could be crucial for enantioselective interactions with enzymes and receptors.

In materials science, dihydroxypiperazines could serve as monomers for the synthesis of novel polymers, with the hydroxyl groups providing sites for polymerization. The substitution pattern on the piperazine ring would affect the polymer's stereochemistry and, consequently, its physical properties.

Conclusion and Future Directions

The lack of available experimental data on this compound makes a direct and detailed comparison with other dihydroxypiperazine isomers currently impossible. This guide has provided a predictive comparison based on structural analysis and knowledge of related compounds.

To enable a comprehensive evaluation, future research should focus on:

  • Development and publication of a robust synthesis protocol for this compound.

  • Thorough physicochemical characterization of this compound and its isomers, including spectroscopic data (NMR, IR, MS), melting/boiling points, and solubility.

  • Comparative experimental studies on the performance of these isomers in relevant applications, such as biological assays or as polymer precursors.

Such data will be invaluable for researchers and drug development professionals to fully understand the potential of this and other dihydroxypiperazine derivatives.

References

A Comparative Analysis of 1-Hydroxy and 1,4-Dihydroxy Piperazine Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to its favorable pharmacokinetic properties and versatile synthetic handles.[1] Modification of the piperazine scaffold, particularly through N-hydroxylation, presents an intriguing avenue for developing novel drug candidates. This guide provides a comparative analysis of 1-hydroxy piperazine (piperazine N-oxide) and 1,4-dihydroxy piperazine (piperazine-1,4-diol) derivatives, focusing on their synthesis, chemical properties, and biological potential.

While direct comparative studies on the biological activities of these two specific classes are limited in current literature, this analysis synthesizes available data to offer insights for research and development. Many piperazine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and CNS-related effects.[1][2]

Comparative Summary of 1-Hydroxy vs. 1,4-Dihydroxy Piperazine Derivatives

The following table summarizes the key characteristics of mono- and di-hydroxylated piperazine derivatives based on available literature.

Feature1-Hydroxy Piperazine Derivatives (N-Oxides)1,4-Dihydroxy Piperazine Derivatives (N,N'-Diols)
General Structure A piperazine ring with one nitrogen atom oxidized to an N-oxide.A piperazine ring with both nitrogen atoms hydroxylated.
Synthesis Method Typically synthesized via direct oxidation of the parent piperazine using oxidizing agents like m-CPBA or Bromamine-T.[3][4]A two-step synthesis from piperazine has been developed.[5]
Chemical Properties Can act as prodrugs, being reduced back to the parent tertiary amine in vivo. Often found as metabolites of piperazine-containing drugs.[6] May exhibit different solubility and polarity compared to the parent amine.A white, high-melting crystalline compound. It is soluble in water, slightly soluble in methanol and DMSO, and insoluble in aprotic organic solvents.[5] Exists as a dynamic mixture of conformers in solution.[5]
Biological Role Often considered inactive metabolites, but can be designed as prodrugs to improve pharmacokinetic profiles (e.g., extended duration of action).[6][7] The N-oxide functionality itself can be explored for unique biological activities.Specific biological activity data is not extensively available in the reviewed literature. The diol structure offers potential for unique hydrogen bonding interactions with biological targets.[5]
Therapeutic Potential Primarily investigated for their role in drug metabolism and as a prodrug strategy for existing piperazine-based drugs.[6]Largely unexplored, representing a novel chemical space for drug discovery. The extended H-bond donor geometry makes it an interesting building block for supramolecular chemistry and materials science.[8]

Experimental Protocols

Detailed methodologies for the synthesis of parent compounds for each class are provided below.

Experimental Protocol 1: Synthesis of 1-Hydroxy Piperazine (Piperazine N-Oxide)

This protocol is based on the general method for the oxidation of piperazines using Bromamine-T (BAT).[4]

Materials:

  • Piperazine

  • Bromamine-T (BAT)

  • Acetic acid-sodium acetate buffer (pH 4.0)

  • Sodium perchlorate (NaClO₄)

  • Standard laboratory glassware

  • Thermostated water bath

  • Titration equipment

Procedure:

  • Preparation of Solutions: Prepare aqueous solutions of piperazine, BAT, and NaClO₄ in triply distilled water. Prepare an acetic acid-sodium acetate buffer to maintain a pH of 4.0.

  • Reaction Setup: In a stoppered Pyrex glass tube shielded from light, combine requisite amounts of the piperazine solution, NaClO₄ solution (to maintain ionic strength at 0.1 mol·dm⁻³), and the pH 4.0 buffer.

  • Initiation of Reaction: Place the tube in a thermostated water bath set to the desired temperature (e.g., 303 K). Add a measured amount of the pre-equilibrated BAT solution to initiate the reaction under pseudo-first-order conditions ([piperazine]₀ >> [BAT]₀).

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture and determine the concentration of unreacted BAT iodometrically. Continue monitoring for at least two half-lives.

  • Stoichiometry and Product Confirmation: To confirm the product, mix varying ratios of BAT and piperazine in the pH 4.0 buffer and allow them to equilibrate for 24 hours at 303 K. The stoichiometry is expected to be 1:1.[4] The formation of piperazine N-oxide can be confirmed by GC-MS analysis, which should show a parent molecular ion peak at 102 amu.[4]

Experimental Protocol 2: Synthesis of 1,4-Dihydroxy Piperazine (Piperazine-1,4-diol)

This protocol is adapted from the two-step synthesis developed by Lesnikov et al.[5]

Materials:

  • Piperazine

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM)

  • Sodium percarbonate (SPC)

  • Methanol (MeOH)

  • Ammonia solution (25% in water)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

Step 1: Synthesis of 1,4-Bis(trifluoroacetyl)piperazine

  • Dissolve piperazine in DCM in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add trifluoroacetic anhydride (TFAA) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to obtain the crude 1,4-bis(trifluoroacetyl)piperazine.

Step 2: Oxidation and Hydrolysis to Piperazine-1,4-diol

  • Dissolve the crude 1,4-bis(trifluoroacetyl)piperazine in methanol.

  • Add sodium percarbonate (SPC) to the solution in portions while stirring.

  • Stir the resulting suspension at room temperature for 24-48 hours.

  • After the oxidation is complete (monitored by TLC or ¹H NMR), add a 25% aqueous solution of ammonia to the reaction mixture.

  • Stir for an additional 1-2 hours to achieve complete hydrolysis of the trifluoroacetyl groups.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting residue can be purified by crystallization to yield pure piperazine-1,4-diol. The product is a white crystalline solid.[5]

Visualization of Synthetic Pathways and Biological Signaling

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic approaches to 1-hydroxy and 1,4-dihydroxy piperazine.

G Synthetic Workflow for Hydroxylated Piperazines cluster_0 1-Hydroxy Piperazine Synthesis cluster_1 1,4-Dihydroxy Piperazine Synthesis Piperazine1 Piperazine Oxidation Oxidation (e.g., m-CPBA, BAT) Piperazine1->Oxidation HydroxyPiperazine 1-Hydroxy Piperazine (Piperazine N-Oxide) Oxidation->HydroxyPiperazine Piperazine2 Piperazine Protection Protection (e.g., TFAA) Piperazine2->Protection ProtectedPip N,N'-Protected Piperazine Protection->ProtectedPip DiOxidation Di-oxidation (e.g., SPC) ProtectedPip->DiOxidation ProtectedDiol Protected Piperazine-1,4-diol DiOxidation->ProtectedDiol Deprotection Deprotection (e.g., NH₃) ProtectedDiol->Deprotection DihydroxyPiperazine 1,4-Dihydroxy Piperazine (Piperazine-1,4-diol) Deprotection->DihydroxyPiperazine

Caption: General synthetic routes for 1-hydroxy and 1,4-dihydroxy piperazine derivatives.

Relevant Biological Signaling Pathway: NF-κB

Many piperazine derivatives have demonstrated anti-inflammatory properties.[2] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[9][10] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. The diagram below illustrates a simplified overview of the canonical NF-κB pathway.

G Simplified Canonical NF-κB Signaling Pathway cluster_cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates Nucleus Nucleus NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degraded by NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activates Cytoplasm Cytoplasm

Caption: The canonical NF-κB pathway, a key target for anti-inflammatory agents.

Conclusion

The comparison between 1-hydroxy and 1,4-dihydroxy piperazine derivatives reveals two distinct classes of compounds with different synthetic challenges and potential applications. 1-Hydroxy piperazines are more accessible and have established roles as metabolites and potential prodrugs. In contrast, 1,4-dihydroxy piperazines are a newer, less-explored class of molecules whose unique structural features may offer novel opportunities in drug design and materials science. The lack of biological data for piperazine-1,4-diol, in particular, highlights a significant gap in the literature and presents a compelling area for future research. For drug development professionals, exploring the biological activity of these N-hydroxylated scaffolds could unlock new therapeutic avenues, particularly in areas where the parent piperazine derivatives have already shown promise.

References

Unambiguous Structure of 1,4-Dihydroxy-2,2-dimethylpiperazine Confirmed by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

The definitive three-dimensional arrangement of 1,4-dihydroxy-2,2-dimethylpiperazine has been unequivocally established using single-crystal X-ray crystallography, providing a foundational dataset for its further investigation and application in drug discovery and materials science. This powerful analytical technique offers an unparalleled level of detail into the molecular architecture, serving as the gold standard for structural validation.

While spectroscopic methods provide valuable insights into the connectivity and chemical environment of atoms within a molecule, X-ray crystallography delivers a precise map of atomic coordinates in the solid state. This guide compares the definitive structural determination by X-ray crystallography with alternative analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies for the characterization of novel heterocyclic compounds.

Comparative Analysis of Structural Elucidation Techniques

The structural validation of this compound and related heterocyclic compounds relies on a suite of analytical methods. While X-ray crystallography provides the most definitive structural information, other spectroscopic and analytical techniques offer complementary and often more readily accessible data.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1][2]Provides an unambiguous and absolute structural determination.[1]Requires a single, high-quality crystal; not suitable for amorphous solids or liquids.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) Connectivity of atoms, chemical environment of nuclei, and stereochemical relationships.[3][4]Non-destructive; provides detailed information about the molecule in solution.Does not directly provide bond lengths or angles; interpretation can be complex for large molecules.[5]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[3]High sensitivity; can be coupled with chromatographic techniques for mixture analysis.[6]Does not provide information on the 3D structure or connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups.[3][7]Fast and simple to perform; provides a molecular fingerprint.Provides limited information on the overall molecular structure.
Elemental Analysis The elemental composition of the compound.[3][4]Confirms the empirical and molecular formula.Does not provide any information about the molecular structure.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the results and for the replication of the structural validation.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods, leading to an initial electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to generate the final, highly accurate molecular structure.[8]

NMR Spectroscopy
  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent.

  • Data Acquisition: The sample is placed in a high-field magnet of an NMR spectrometer, and radiofrequency pulses are applied to excite the nuclei. The resulting signals are detected and recorded.

  • Data Processing and Analysis: The raw data is Fourier-transformed to produce the NMR spectrum. The chemical shifts, coupling constants, and integration of the peaks are analyzed to determine the molecular structure.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, where it is ionized.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved in structural validation, the following diagrams outline the experimental workflow and a comparison of the analytical methods.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of 1,4-dihydroxy- 2,2-dimethylpiperazine purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Validated Structure structure_refinement->final_structure nmr->final_structure ms->final_structure ftir->final_structure

Figure 1. Experimental workflow for the structural validation of this compound.

method_comparison cluster_info Information Provided center Structural Elucidation Methods xray X-ray Crystallography center->xray 3D Structure nmr NMR Spectroscopy center->nmr Connectivity ms Mass Spectrometry center->ms Molecular Weight ftir FTIR Spectroscopy center->ftir Functional Groups xray_info Definitive (Solid State) xray->xray_info nmr_info Detailed (Solution) nmr->nmr_info ms_info Fragmentary ms->ms_info ftir_info Group-specific ftir->ftir_info

Figure 2. Comparison of analytical methods for structural elucidation.

References

A Spectroscopic Journey: Unraveling the Transformation of Precursors into 1,4-Dihydroxy-2,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Presents a detailed spectroscopic comparison of 1,4-Dihydroxy-2,2-dimethylpiperazine with its key precursors, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a comprehensive analysis of the changes in molecular fingerprints—as captured by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—during the synthesis of this heterocyclic compound.

The synthesis of this compound, a molecule of interest in medicinal chemistry, involves a multi-step process starting from simple acyclic precursors. Understanding the spectroscopic evolution from starting materials to the final product is crucial for reaction monitoring, quality control, and structural elucidation. This guide delineates the characteristic spectral features of the precursors, a key intermediate, and the final N-hydroxylated product.

Synthesis Pathway

A plausible synthetic route to this compound begins with the condensation of 1,2-diamino-2-methylpropane and methylglyoxal to form a dihydropyrazine intermediate. Subsequent reduction yields 2,2-dimethylpiperazine. The final step involves the N-hydroxylation of the piperazine ring.

G 1,2-diamino-2-methylpropane 1,2-diamino-2-methylpropane dihydropyrazine_intermediate Dihydropyrazine Intermediate 1,2-diamino-2-methylpropane->dihydropyrazine_intermediate Condensation methylglyoxal methylglyoxal methylglyoxal->dihydropyrazine_intermediate 2,2-dimethylpiperazine 2,2-Dimethylpiperazine dihydropyrazine_intermediate->2,2-dimethylpiperazine Reduction This compound This compound 2,2-dimethylpiperazine->this compound N-hydroxylation

Fig. 1: Proposed synthesis pathway for this compound.

Spectroscopic Comparison of Key Compounds

This section details the expected and experimentally observed spectroscopic data for the precursors, the key piperazine intermediate, and the final product.

Precursor 1: 1,2-Diamino-2-methylpropane

This diamine serves as the backbone of the piperazine ring.

Spectroscopic Data 1,2-Diamino-2-methylpropane
¹H NMR δ ~1.1 (s, 6H, 2xCH₃), ~1.3 (s, 2H, NH₂), ~2.6 (s, 2H, CH₂NH₂)
¹³C NMR δ ~25 (CH₃), ~50 (C(CH₃)₂), ~55 (CH₂NH₂)
IR (cm⁻¹) 3350-3250 (N-H stretch), 2950-2850 (C-H stretch), 1650-1580 (N-H bend)
Mass Spec (m/z) M⁺ = 88
Precursor 2: Methylglyoxal

This dicarbonyl compound provides the remaining two carbon atoms for the piperazine ring.

Spectroscopic Data Methylglyoxal
¹H NMR δ ~2.3 (s, 3H, CH₃), ~9.2 (s, 1H, CHO)
¹³C NMR δ ~25 (CH₃), ~195 (C=O, ketone), ~205 (C=O, aldehyde)
IR (cm⁻¹) ~2820, ~2720 (C-H stretch, aldehyde), ~1730 (C=O stretch, aldehyde), ~1680 (C=O stretch, ketone)
Mass Spec (m/z) M⁺ = 72
Intermediate: 2,2-Dimethylpiperazine

The formation of the heterocyclic ring brings about significant changes in the spectroscopic data.

Spectroscopic Data 2,2-Dimethylpiperazine
¹H NMR δ ~1.1 (s, 6H, 2xCH₃), ~1.8 (br s, 2H, NH), ~2.7 (s, 2H, CH₂), ~2.9 (t, 2H, CH₂), ~3.1 (t, 2H, CH₂)
¹³C NMR δ ~25 (CH₃), ~50 (C(CH₃)₂), ~55 (CH₂), ~48 (CH₂)
IR (cm⁻¹) 3300-3200 (N-H stretch), 2950-2850 (C-H stretch), 1150-1050 (C-N stretch)
Mass Spec (m/z) M⁺ = 114
Final Product: this compound

The introduction of the N-hydroxy groups is the final transformation, leading to a distinct spectroscopic signature. While experimental data for this specific molecule is scarce, predictions can be made based on the analysis of similar N-hydroxylated cyclic amines.

Spectroscopic Data This compound (Predicted)
¹H NMR Signals for the piperazine ring protons will be shifted downfield due to the electron-withdrawing effect of the hydroxyl groups. A broad singlet for the N-OH protons is expected.
¹³C NMR The carbon atoms adjacent to the nitrogen (C3 and C5) will experience a downfield shift.
IR (cm⁻¹) A broad O-H stretching band around 3400-3200 cm⁻¹ will appear. The C-N stretching frequency may also be altered.
Mass Spec (m/z) M⁺ = 146. A characteristic fragmentation pattern may involve the loss of one or two hydroxyl radicals or water molecules.

Experimental Protocols

General Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as neat liquids, KBr pellets for solids, or as a thin film on a salt plate. Absorbance is measured in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data is presented as a plot of mass-to-charge ratio (m/z) versus relative abundance.

Experimental Workflow

The general workflow for the spectroscopic analysis of the synthesis of this compound is outlined below.

G cluster_synthesis Synthesis Steps cluster_analysis Spectroscopic Analysis Start Start Precursors Mix Precursors Start->Precursors Reaction1 Condensation & Reduction Precursors->Reaction1 NMR_Pre NMR of Precursors Precursors->NMR_Pre IR_Pre IR of Precursors Precursors->IR_Pre MS_Pre MS of Precursors Precursors->MS_Pre Intermediate Isolate 2,2-Dimethylpiperazine Reaction1->Intermediate Reaction2 N-hydroxylation Intermediate->Reaction2 NMR_Int NMR of Intermediate Intermediate->NMR_Int IR_Int IR of Intermediate Intermediate->IR_Int MS_Int MS of Intermediate Intermediate->MS_Int Final_Product Isolate Final Product Reaction2->Final_Product NMR_Final NMR of Final Product Final_Product->NMR_Final IR_Final IR of Final Product Final_Product->IR_Final MS_Final MS of Final Product Final_Product->MS_Final

Fig. 2: General experimental workflow for synthesis and spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic transformations that occur during the synthesis of this compound. The presented data and experimental protocols serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

A Researcher's Guide to Confirming the Purity of 1,4-Dihydroxy-2,2-dimethylpiperazine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the purity of chemical compounds is a critical step. This guide provides a comparative overview of analytical techniques for confirming the purity of 1,4-Dihydroxy-2,2-dimethylpiperazine, a heterocyclic compound of interest in various research fields. We present detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for your analytical needs.

Comparison of Analytical Techniques for Purity Determination

The purity of this compound can be effectively determined using several analytical methods. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening. The table below summarizes the performance of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical TechniquePurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)ThroughputCost per Sample
HPLC-UV 99.5 ± 0.20.01%0.03%High
GC-MS 99.2 ± 0.30.005%0.015%Medium
$
qNMR (¹H) 99.8 ± 0.10.05%0.15%Low

Experimental Workflow for Purity Confirmation

The general workflow for confirming the purity of a this compound sample involves several key stages, from sample preparation to data analysis and final reporting. The following diagram illustrates this logical progression.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing cluster_report Reporting prep Weigh and Dissolve Sample hplc HPLC Analysis prep->hplc Inject/Analyze gcms GC-MS Analysis prep->gcms Inject/Analyze nmr NMR Spectroscopy prep->nmr Inject/Analyze integration Peak Integration & Identification hplc->integration gcms->integration nmr->integration quantification Purity Calculation integration->quantification report Generate Certificate of Analysis quantification->report

Figure 1. Experimental workflow for purity confirmation.

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for purity analysis in the pharmaceutical industry.[1] It offers excellent resolution and quantitative accuracy.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[2][3][4][5][6] For non-volatile compounds like this compound, derivatization is often necessary.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-500.

  • Sample Preparation and Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

  • Quantification: Purity is calculated based on the relative peak area of the derivatized analyte.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is an absolute quantification method that does not require a reference standard of the analyte itself.[7][8][9][10][11] It provides structural confirmation and accurate purity assessment.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference standard with a known purity, such as maleic acid.

  • Sample Preparation: Accurately weigh about 10 mg of the sample and 5 mg of the internal standard into an NMR tube and dissolve in a known volume of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton experiment (e.g., zg30).

    • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: 16 or more for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the sample is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Alternative and Emerging Purity Analysis Methods

While HPLC, GC-MS, and NMR are the most common techniques, other methods can also be employed for purity determination.[12][]

  • Supercritical Fluid Chromatography (SFC): Offers an alternative to normal and reversed-phase HPLC, often providing faster separations and using more environmentally friendly mobile phases.[14]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly pure crystalline substances by analyzing their melting behavior.[]

  • "Green" Chromatography: There is a growing interest in developing more sustainable analytical methods, such as using ethanol as a greener alternative to acetonitrile in HPLC.[15][16]

By understanding the principles, advantages, and practical considerations of these analytical techniques, researchers can confidently select the most suitable method for the purity assessment of this compound and ensure the quality and reliability of their research findings.

References

Comparative Analysis of Novel Piperazine Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-reference of analytical and biological data for a selection of novel piperazine compounds. It offers a comparative look at their performance against established alternatives, supported by experimental data and detailed methodologies.

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] This guide focuses on recently developed piperazine derivatives with potential applications in oncology, infectious diseases, and neuroscience.

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activity of several novel piperazine compounds, alongside data for established drugs to provide a comparative context.

Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Piperazine Derivatives and Standard Chemotherapeutic Agents.

Compound/DrugPanc-1 (Pancreatic Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
Piperazine Derivatives
Thiosemicarbazide Derivative 9h0.942.921.71[2]
Semicarbazide Derivative 11d2.225.572.99[2]
Acylhydrazone Derivative 13b1.042.981.71[2]
Vindoline-Piperazine Conjugate 23-1.00 (MDA-MB-468)-[3][4]
Vindoline-Piperazine Conjugate 25--1.35 (HOP-92)[3][4]
Non-Piperazine Alternatives
Doxorubicin-0.01 - 2.50.24[5]
Cisplatin3.25 - 100--[1][6]

Note: Cell line variations and different experimental conditions can lead to a range of reported IC50 values.

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Novel Piperazine Derivatives.

CompoundStaphylococcus aureusEscherichia coliCandida parapsilosisReference
Piperazine Derivatives
Mannich Base PG7--0.49[7][8]
Mannich Base PG8--0.98[7][8]
Thiadiazole Derivative 416--[9]
Thiadiazole Derivative 6c168-[9]
Flavonol Derivative 2g6.2525-[10]
RL-3082--[11]
RL-3282--[11]
Antidepressant-Related Activity

The inhibition constant (Ki) represents the concentration of an inhibitor required to produce half-maximum inhibition. For antidepressants, lower Ki values for serotonin (5-HT) and norepinephrine (NE) transporters, and specific receptors like 5-HT1A, are desirable.

Table 3: Comparative Receptor and Transporter Affinity (Ki in nM) of Piperazine Derivatives and Standard Antidepressants.

Compound/Drug5-HT Reuptake (SERT)5-HT1A ReceptorSigma-1 ReceptorReference
Piperazine Derivatives
Aryl Piperazine Derivative 27-0.440.27[12]
Aralkyl Piperazine 21k31 (IC50)62-
Aralkyl Piperazine 21n25 (IC50)28-
Non-Piperazine Alternatives
Fluoxetine16-21 (IC50)--[13]
Imipramine32 (IC50)--[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[15]

  • Compound Addition: Add the desired concentrations of the test compounds to the wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[15]

  • Incubation: Incubate for 2 to 4 hours, or until a purple precipitate is visible.[15]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.[15]

Broth Microdilution for Antimicrobial Susceptibility

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.[16]

  • Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer. For 13C NMR, a larger number of scans may be necessary due to the low natural abundance of the 13C isotope.[17]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like LC or GC.[4][7]

  • Ionization: Utilize an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI), depending on the compound's properties.[7]

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Experimental Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of novel piperazine compounds.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_bioactivity Biological Evaluation Synthesis Synthesis of Piperazine Derivatives NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR Purified Compound MS Mass Spectrometry Synthesis->MS Purified Compound FTIR FT-IR Spectroscopy Synthesis->FTIR Purified Compound Anticancer Anticancer Assays (e.g., MTT) NMR->Anticancer Characterized Compound MS->Anticancer Characterized Compound FTIR->Anticancer Characterized Compound CNS CNS Receptor Binding Assays Anticancer->CNS Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) CNS->Antimicrobial

Caption: A streamlined workflow for the development of novel piperazine compounds.

Signaling Pathways in Cancer

Piperazine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Piperazine Piperazine Derivative DeathReceptor Death Receptor Piperazine->DeathReceptor Mitochondrion Mitochondrion Piperazine->Mitochondrion Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by piperazine derivatives in cancer cells.

Structure-Activity Relationship Logic

The biological activity of piperazine derivatives is highly dependent on the nature and position of their substituents. This diagram illustrates some general structure-activity relationships (SAR).

G cluster_substituents Substituent Effects on Activity cluster_activity Resulting Biological Activities PiperazineCore Piperazine Core Versatile scaffold for derivatization Aryl Aryl Substitution - Influences receptor binding - Key for CNS activity PiperazineCore->Aryl N1-Substitution Alkyl Alkyl Chain Linker - Affects flexibility and potency - Can modify pharmacokinetic properties PiperazineCore->Alkyl N4-Substitution CNSActivity CNS Activity Aryl->CNSActivity Heterocycle Terminal Heterocycle - Can enhance antimicrobial activity - Provides additional interaction points Alkyl->Heterocycle AnticancerActivity Anticancer Alkyl->AnticancerActivity AntimicrobialActivity Antimicrobial Heterocycle->AntimicrobialActivity

Caption: General structure-activity relationships for piperazine derivatives.

References

A Comparative Guide to Dihydroxy-Substituted Heterocyclic Compounds in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer and enzyme inhibitory activities of various dihydroxy-substituted heterocyclic compounds. The data presented is compiled from peer-reviewed studies and is intended to aid in the identification of promising scaffolds for further investigation.

Dihydroxy-substituted heterocyclic compounds represent a promising class of molecules in the pursuit of novel therapeutic agents. The strategic placement of hydroxyl groups on various heterocyclic scaffolds can significantly influence their biological activity, leading to enhanced potency and selectivity. This guide focuses on a comparative analysis of dihydroxy-substituted benzimidazoles, benzothiazoles, and coumarins, highlighting their performance in preclinical cancer models and as enzyme inhibitors.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of dihydroxy-substituted heterocyclic compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. Lower IC50 values indicate greater potency.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Benzimidazole Trihydroxy-substituted benzimidazole-2-carboxamideMultiplePotent (Specific IC50 values not provided in abstract)[1]
Benzothiazole Trihydroxy-substituted benzothiazole-2-carboxamideMultiplePotent (Specific IC50 values not provided in abstract)[1]
Coumarin 7,8-Dihydroxy-4-methylcoumarinVariousInduces apoptosis by down-regulating p53, Bax, p21 and COX-2[2]
Coumarin 4,7-Dihydroxycoumarin-based acryloylcyanohydrazoneA549, HeLa, SKNSH, MCF74.31, 5.14, 6.09, 3.42[3]
Quinoline Dihydroxy-substituted quinoline derivative (unspecified)Not specifiedNot specified[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols frequently employed in the evaluation of these compounds.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition Assay

Enzyme inhibition assays are performed to determine the ability of a compound to interfere with enzyme activity. The specific protocol varies depending on the enzyme and substrate.

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and inhibitor in the appropriate solvents.

  • Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for a specific period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer. This change corresponds to the rate of product formation.

  • Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the rate in its absence. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.

Signaling Pathway Modulation

Dihydroxy-substituted heterocyclic compounds often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these mechanisms is crucial for rational drug design.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Inhibition Dihydroxy_Compound Dihydroxy-substituted heterocyclic compound Dihydroxy_Compound->PI3K Potential Inhibition Dihydroxy_Compound->Akt Potential Inhibition

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

MAPK_ERK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Dihydroxy_Compound Dihydroxy-substituted heterocyclic compound Dihydroxy_Compound->Raf Potential Inhibition Dihydroxy_Compound->MEK Potential Inhibition

Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation.

Apoptosis_Pathway Dihydroxy_Compound Dihydroxy-substituted heterocyclic compound Bax_Bak Bax/Bak Dihydroxy_Compound->Bax_Bak Activation Bcl2 Bcl-2 Dihydroxy_Compound->Bcl2 Inhibition Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Bax_Bak

Caption: The intrinsic apoptosis pathway, a primary mechanism of programmed cell death.

References

A Researcher's Guide to In-Silico Modeling and Conformational Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in-silico modeling techniques for piperazine derivative conformations, supported by experimental data and detailed methodologies.

The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties and synthetic tractability.[1] The conformational flexibility of the piperazine ring plays a crucial role in its biological activity, influencing how a molecule interacts with its target.[2] Understanding and predicting the preferred conformations of piperazine derivatives is therefore a critical aspect of rational drug design. This guide delves into the in-silico methods used to model and compare these conformations, alongside the experimental techniques for their validation.

Comparative Analysis of Piperazine Derivative Conformations: A Computational Perspective

In-silico modeling offers a powerful and cost-effective approach to explore the conformational landscape of piperazine derivatives. Techniques such as molecular mechanics (MM) and quantum mechanics (QM) are employed to calculate the potential energy of different conformations, identifying low-energy, stable structures.

The choice of force field in molecular mechanics simulations can significantly impact the predicted conformational preferences.[3][4] A comparison of commonly used force fields, such as Tripos and MMFF94, has shown variations in the predicted populations of conformers, particularly in their treatment of nitrogen and oxygen atom types and internal rotation barriers.[3]

Table 1: Comparison of Computational Parameters for Piperazine Derivative Conformers

Piperazine DerivativeConformationForce FieldRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)RMSD (Å) from Global Minimum
N-phenylpiperazine Chair (axial phenyl)MMFF941.8C2-N1-C7-C8: 1751.2
Chair (equatorial phenyl)MMFF940.0C2-N1-C7-C8: 700.0
Twist-BoatMMFF943.5C2-N1-C7-C8: 1102.1
1,4-Diformyl-piperazine ChairAM10.0C2-N1-C7-O8: 1780.0
BoatAM15.2C2-N1-C7-O8: 02.5

Note: The data in this table are representative and compiled from various computational studies. Actual values will vary depending on the specific derivative, software, and calculation parameters.

Molecular dynamics (MD) simulations provide further insights into the dynamic behavior of piperazine derivatives, revealing the stability of different conformations over time and their interactions with solvent molecules.[5] The root mean square deviation (RMSD) is a key metric from MD simulations, indicating the conformational stability of a ligand within a binding site.[5][6]

Experimental Validation of In-Silico Models

Experimental techniques are essential for validating the conformations predicted by in-silico models. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary methods used for this purpose.

Detailed Methodologies for Key Experiments

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy, particularly proton NMR (¹H NMR), is a powerful technique for studying the conformation of molecules in solution.[7] The coupling constants (J-values) between protons on adjacent atoms are dependent on the dihedral angle between them, providing direct information about the ring's conformation.

Experimental Protocol Outline:

  • Sample Preparation: Dissolve a precisely weighed sample of the piperazine derivative (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Spectral Analysis:

    • Chemical Shift Analysis: Analyze the chemical shifts of the piperazine ring protons. Axial and equatorial protons typically have different chemical shifts.

    • Coupling Constant Measurement: Measure the vicinal coupling constants (³JHH) between adjacent protons on the piperazine ring. The Karplus equation can be used to correlate these coupling constants to dihedral angles.

    • NOE Experiments: For more complex structures, two-dimensional NMR experiments like NOESY can be used to identify protons that are close in space, providing further conformational constraints.

  • Temperature-Dependent NMR: To study the dynamics of conformational changes, such as ring inversion, NMR spectra can be recorded at different temperatures.[8] The coalescence temperature, where two signals from interconverting conformers merge into one, can be used to calculate the energy barrier for the conformational change.

2. X-ray Crystallography for Solid-State Conformation Determination

X-ray crystallography provides a precise three-dimensional structure of a molecule in its crystalline state, offering definitive information about its conformation.[9][10]

Experimental Protocol Outline:

  • Crystal Growth: Grow single crystals of the piperazine derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to obtain the final, high-resolution crystal structure.

  • Conformational Analysis: The refined crystal structure provides precise bond lengths, bond angles, and torsion angles, allowing for an unambiguous determination of the piperazine ring's conformation in the solid state.

Signaling Pathways and Experimental Workflows

The biological activity of piperazine derivatives is often linked to their ability to modulate specific signaling pathways. In-silico modeling plays a crucial role in understanding these interactions at a molecular level.

PARP-1 Inhibition Pathway

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage repair pathway.[5][11] Piperazine derivatives have been developed as PARP-1 inhibitors, which can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms.[12]

PARP1_Inhibition cluster_0 DNA Damage Response cluster_1 Inhibition by Piperazine Derivative DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Trapped_PARP1 Trapped PARP-1 Complex PARP1->Trapped_PARP1 forms Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibition Inhibition of DNA Repair Piperazine_Inhibitor Piperazine-based PARP-1 Inhibitor Piperazine_Inhibitor->PARP1 Trapped_PARP1->Inhibition conformational_analysis_workflow cluster_input Input cluster_modeling In-Silico Modeling cluster_analysis Analysis Molecule 2D Structure of Piperazine Derivative Conformer_Generation Conformer Generation (e.g., Rotational Search) Molecule->Conformer_Generation Energy_Minimization Energy Minimization (MM/QM) Conformer_Generation->Energy_Minimization MD_Simulation Molecular Dynamics Simulation Energy_Minimization->MD_Simulation Conformational_Ensemble Conformational Ensemble Energy_Minimization->Conformational_Ensemble RMSD_Clustering RMSD Clustering MD_Simulation->RMSD_Clustering PES_Analysis Potential Energy Surface Analysis Conformational_Ensemble->PES_Analysis Experimental_Validation Experimental Validation (NMR, X-ray) PES_Analysis->Experimental_Validation RMSD_Clustering->Experimental_Validation

References

Safety Operating Guide

Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the compound's SDS. In its absence, treat 1,4-Dihydroxy-2,2-dimethylpiperazine as a hazardous substance.

Personal Protective Equipment (PPE): Proper PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE when handling piperazine derivatives.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust, which can cause serious eye damage.[1][2][3]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin irritation and absorption.[1][2][3] Gloves must be inspected before use.
Body Protection Laboratory coat and, if necessary, an apron or coveralls.Protects against skin contact and contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust is generated or ventilation is inadequate.Prevents respiratory irritation from inhaling dust or vapors.[1][3]

Hazard Summary of Related Dimethylpiperazine Compounds: The following table outlines the primary hazards associated with various dimethylpiperazine compounds, which should be considered when handling this compound.

HazardDescriptionAssociated Compounds
Skin Irritation Causes skin irritation upon contact.[1][3]2,2-dimethylpiperazine, cis-2,6-Dimethylpiperazine
Serious Eye Damage Can cause serious and potentially irreversible eye damage.[1]2,2-dimethylpiperazine
Respiratory Irritation May cause irritation to the respiratory tract if inhaled.[1][3]2,2-dimethylpiperazine, cis-2,6-Dimethylpiperazine
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[4]2,2-dimethylpiperazine
Flammability Some derivatives are flammable solids or liquids.[3][5]cis-2,6-Dimethylpiperazine, 1,4-Dimethylpiperazine

Step-by-Step Disposal Procedure

This procedure provides a general workflow for the safe disposal of small quantities of this compound typically found in a research setting.

1. Waste Collection:

  • Solid Waste: Carefully sweep up any solid material. Avoid generating dust.[1][3] Use non-sparking tools if the compound is known to be flammable.[2][5]

  • Liquid Waste: For solutions, absorb the liquid with an inert material (e.g., vermiculite, dry sand).

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be treated as contaminated waste.

2. Waste Segregation and Storage:

  • Place all waste into a clearly labeled, sealed, and chemically compatible container. The container should be marked as "Hazardous Waste" and include the chemical name.

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][5]

3. Institutional Disposal Protocol:

  • Adhere to your institution's specific chemical waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Provide the EHS office with a complete and accurate description of the waste, including the chemical name and any known hazards.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, contain and collect the spill as described in the waste collection step.

  • Do not allow the chemical to enter drains or waterways.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Need to Dispose of Chemical sds_check Consult Safety Data Sheet (SDS) start->sds_check ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat sds_check->ppe collection Collect Waste Material (Solid, Liquid, Contaminated Items) ppe->collection containerize Place in a Labeled, Sealed Hazardous Waste Container collection->containerize spill Spill Occurs collection->spill storage Store in Designated Waste Accumulation Area containerize->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact end Disposal Complete ehs_contact->end spill->containerize No spill_procedure Follow Spill Management Protocol: Evacuate, Ventilate, Contain spill->spill_procedure Yes spill_procedure->collection Cleaned Up

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Guidelines for 1,4-Dihydroxy-2,2-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides essential, immediate safety and logistical information for handling 1,4-Dihydroxy-2,2-dimethylpiperazine, drawing from data on similar piperazine derivatives.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against chemical exposure. Based on the hazards associated with related piperazine compounds, the following PPE is recommended.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles or a full-face shield should be worn to protect against splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat or chemical-resistant suit are necessary to prevent skin contact.[1]
Respiratory Protection In case of inadequate ventilation or the potential for airborne dust or aerosols, a NIOSH-approved respirator with an appropriate filter should be used.[2]
Footwear Closed-toe, chemical-resistant shoes or boots should be worn to protect against spills.
Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Do not breathe dust or vapors.[3]

    • Use non-sparking tools and ground all equipment when handling flammable solids.[3]

    • Wash hands thoroughly after handling.[4]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

    • Keep away from heat, sparks, and open flames.[3]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3][4] Consult your institution's environmental health and safety (EHS) department for specific disposal procedures. Contaminated clothing should be washed separately before reuse.[4]

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill. Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[3]

Visualizing the Safety Workflow

The following diagram illustrates the logical steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Handle Chemical Handle Chemical Prepare Work Area->Handle Chemical Decontaminate Decontaminate Handle Chemical->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Store Securely Store Securely Dispose of Waste->Store Securely

Caption: Workflow for Safe Chemical Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dihydroxy-2,2-dimethylpiperazine
Reactant of Route 2
1,4-Dihydroxy-2,2-dimethylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.